1-acetyl-4-bromo-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromoindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBRBDKGAIDUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670227 | |
| Record name | 1-(4-Bromo-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885698-70-4 | |
| Record name | 1-(4-Bromo-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetyl-4-bromo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-acetyl-4-bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-acetyl-4-bromo-1H-indazole
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Their versatile biological activities have led to their investigation in a wide array of therapeutic areas, including oncology, inflammation, and neurodegenerative disorders. The indazole scaffold, a bicyclic aromatic heterocycle, can be readily functionalized at various positions to modulate its physicochemical properties and biological targets.
This compound serves as a key intermediate in the synthesis of more complex indazole-based molecules. The acetyl group at the N1 position can act as a protecting group or be involved in further synthetic transformations. The bromine atom at the C4 position provides a reactive handle for the introduction of diverse functionalities through cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This strategic placement of functional groups makes this compound a valuable building block for the construction of compound libraries for drug discovery. This guide provides a comprehensive protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical insights for successful execution in a laboratory setting.
Chemical Properties and Safety Information
A thorough understanding of the chemical properties and potential hazards associated with all reagents is paramount for a safe and successful synthesis.
Table 1: Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 4-bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | brown powder | 186407-74-9[1] |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Colorless liquid | 108-24-7 |
| This compound | C₉H₇BrN₂O | 239.07 | Not specified | 885698-70-4[2] |
Safety Precautions:
-
4-bromo-1H-indazole: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
-
Acetic Anhydride: Acetic anhydride is a corrosive and flammable liquid. It reacts violently with water and can cause severe burns upon contact with skin and eyes. Inhalation of its vapors can lead to respiratory tract irritation.
-
General Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. An emergency eyewash and safety shower should be readily accessible.
Synthetic Protocol: N-Acetylation of 4-bromo-1H-indazole
The synthesis of this compound is achieved through the N-acetylation of 4-bromo-1H-indazole using acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the indazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.
Reaction Scheme:
References
physicochemical properties of 1-acetyl-4-bromo-1H-indazole
An In-depth Technical Guide to the Physicochemical Properties of 1-acetyl-4-bromo-1H-indazole
Introduction
This compound is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a prominent privileged structure, known for its diverse biological activities.[1] The addition of a bromine atom at the 4-position and an acetyl group at the 1-position modifies the molecule's electronic and steric properties, influencing its interaction with biological targets and its pharmacokinetic profile. This guide provides a comprehensive overview of the core , offering both established data and detailed experimental protocols for its characterization. Understanding these properties is paramount for its application in synthesis, formulation, and as a potential therapeutic agent.
Molecular Structure and Identification
A precise understanding of the molecular structure is the foundation for all physicochemical analysis. The structure of this compound is defined by a bicyclic indazole core, with a bromine atom at position C4 and an acetyl group on the N1 nitrogen atom.
Molecular Structure Diagram
Caption: Chemical structure of 1-(4-bromoindazol-1-yl)ethanone.
| Identifier | Value | Source |
| Molecular Formula | C₉H₇BrN₂O | PubChemLite[2] |
| Molecular Weight | 239.07 g/mol | Calculated |
| Monoisotopic Mass | 237.97418 Da | PubChemLite[2] |
| CAS Number | 885698-70-4 | Guidechem[3] |
| InChI | InChI=1S/C9H7BrN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 | PubChemLite[2] |
| SMILES | CC(=O)N1C2=C(C=N1)C(=CC=C2)Br | PubChemLite[2] |
Spectroscopic Properties
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acetyl methyl protons.
-
Aromatic Region: The protons on the indazole ring will appear as multiplets or doublets, with their chemical shifts influenced by the bromine and acetyl substituents.
-
Aliphatic Region: A sharp singlet corresponding to the three protons of the acetyl group's methyl moiety.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
-
Carbonyl Signal: A peak in the downfield region (around 169 ppm) is characteristic of the acetyl carbonyl carbon.
-
Aromatic Signals: Multiple peaks corresponding to the seven unique carbons of the indazole ring system.
-
Methyl Signal: An upfield peak for the acetyl methyl carbon.
-
Experimental Data: While a full spectrum for this compound is not publicly available, data for a closely related compound provides valuable reference points.[4]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 8.17 (br, 1H), 7.64 (s, 1H), 7.34 (d, J = 8.0 Hz, 1H), 7.19 (t, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 2.16 (s, 3H) |
| ¹³C NMR | 169.1, 139.2, 134.5, 129.9, 124.3, 120.2, 118.1, 24.4 |
Note: The provided data is for a related indazole derivative and should be used as a reference for expected chemical shifts.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Expected m/z: The predicted monoisotopic mass is 237.97418 Da.[2] High-resolution mass spectrometry (HRMS) should confirm this value.
-
Predicted Collision Cross Section (CCS):
-
[M+H]⁺: 141.0 Ų
-
[M+Na]⁺: 155.7 Ų
-
Experimental Protocol: NMR Sample Preparation and Analysis
Workflow for NMR Analysis
References
An In-Depth Technical Guide to 1-acetyl-4-bromo-1H-indazole: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-acetyl-4-bromo-1H-indazole, a halogenated heterocyclic compound, is a molecule of significant interest in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold, found in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 4-position and an acetyl group at the 1-position of the indazole ring provides unique electronic and steric properties, making it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, synthesis, physicochemical properties, and its emerging role in pharmaceutical research.
Chemical Identity and Structure
CAS Number: 885698-70-4[1][2][3]
Molecular Formula: C₉H₇BrN₂O
Molecular Weight: 239.07 g/mol [1]
IUPAC Name: 1-(4-bromo-1H-indazol-1-yl)ethan-1-one
The structure of this compound consists of a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring. The bromine atom is substituted at the C4 position of the benzene ring, and an acetyl group is attached to the N1 position of the pyrazole ring. This N-acetylation is a key feature, as it protects the indazole nitrogen and can influence the compound's reactivity and biological activity.
Caption: Chemical structure of this compound.
Synthesis of this compound
Experimental Protocol: N-acetylation of 4-bromo-1H-indazole
Materials:
-
4-bromo-1H-indazole
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-1H-indazole (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add pyridine (1.2-1.5 equivalents). The base acts as a scavenger for the acetic acid byproduct.
-
Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1-1.3 equivalents) dropwise to the solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.
Causality behind Experimental Choices:
-
The use of an anhydrous aprotic solvent like dichloromethane is crucial to prevent the hydrolysis of acetic anhydride.
-
A base such as pyridine is necessary to neutralize the acetic acid formed during the reaction, which drives the equilibrium towards the product and prevents potential side reactions.
-
Performing the initial addition of acetic anhydride at 0 °C helps to control the exothermic nature of the reaction.
Caption: General workflow for the synthesis of this compound.
Physicochemical Properties
While experimental data for this compound is limited, some key properties can be predicted or inferred from its structure and data available for the parent compound, 4-bromo-1H-indazole.
| Property | Value (4-bromo-1H-indazole) | Predicted/Inferred Value (this compound) | Reference |
| CAS Number | 186407-74-9 | 885698-70-4 | [4][5],[2][3] |
| Molecular Formula | C₇H₅BrN₂ | C₉H₇BrN₂O | [4][5],[1] |
| Molecular Weight | 197.03 g/mol | 239.07 g/mol | [4][5], |
| Appearance | Off-white to light brown solid | Expected to be a solid | [6] |
| Melting Point | 165-167 °C | Expected to be lower than the parent compound due to the acetyl group | [5] |
| Solubility | Soluble in DMSO and ethanol | Expected to have good solubility in common organic solvents like DCM, ethyl acetate, and acetone. | [5][6] |
| Predicted XLogP3 | 2.2 | 2.1 | [7], |
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, predicted mass spectral data is available, and characteristic peaks in NMR and IR can be anticipated based on its structure.
-
Mass Spectrometry (Predicted): The PubChem database provides predicted mass-to-charge ratios for various adducts of this compound.[8] For instance, the [M+H]⁺ ion is predicted at m/z 238.98146.[8]
-
¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show signals for the aromatic protons on the indazole ring and a singlet for the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the bromine and acetyl substituents.
-
¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum would display signals for the carbons of the indazole ring system, the methyl carbon, and the carbonyl carbon of the acetyl group.
-
Infrared (IR) Spectroscopy (Expected): The IR spectrum should exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching of the amide group, typically in the range of 1680-1720 cm⁻¹.
Applications in Research and Drug Development
The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[9][10][11] this compound serves as a valuable building block in the synthesis of more complex indazole-based compounds for drug discovery.
The N-acetyl group can act as a protecting group for the indazole nitrogen, allowing for selective functionalization at other positions of the molecule. Subsequently, the acetyl group can be removed under specific conditions to yield the free N-H indazole if required for biological activity.
The bromine atom at the 4-position is a particularly useful handle for further synthetic modifications. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to explore the structure-activity relationship (SAR) of novel indazole derivatives. This makes this compound a key intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs.
Caption: The role of this compound in synthesis and drug discovery.
Safety and Handling
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its well-defined structure, featuring a reactive bromine handle and a protected indazole nitrogen, makes it an ideal starting material for the synthesis of diverse and complex molecules. While detailed experimental data for this specific compound is still emerging, its utility can be confidently inferred from the extensive chemistry of the indazole scaffold. As the demand for novel therapeutics continues to grow, the importance of versatile intermediates like this compound in the research and development pipeline is undeniable.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. 186407-74-9 CAS MSDS (4-Bromo-1H-indazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 9. rsc.org [rsc.org]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
Spectroscopic and Structural Elucidation of 1-Acetyl-4-bromo-1H-indazole: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 1-acetyl-4-bromo-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental data for this specific molecule is not widely published, this guide offers a robust framework for its synthesis, characterization, and spectral interpretation based on established principles and data from closely related analogues. We will delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, providing researchers with the necessary tools to confidently identify and characterize this compound.
Introduction: The Significance of Spectroscopic Characterization
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this process, each providing a unique piece of the structural puzzle. For a molecule like this compound, understanding its precise atomic connectivity and electronic environment is crucial for predicting its biological activity and for quality control in its synthesis. This guide will provide a detailed walkthrough of the expected spectroscopic data and the methodologies to obtain it, ensuring scientific integrity and reproducibility.
The structure of this compound is presented below. The addition of an acetyl group to the 1-position of the indazole ring significantly influences its electronic properties and, consequently, its spectroscopic signatures.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the N-acetylation of 4-bromo-1H-indazole. This reaction is generally straightforward, utilizing acetic anhydride as the acetylating agent.
Experimental Protocol: Synthesis
-
Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-bromo-1H-indazole in a suitable solvent such as chloroform, dioxane, or dimethylformamide (DMF). The choice of solvent can influence the reaction rate and product distribution.[1]
-
Acetylation: Add 1.0 to 1.5 molar equivalents of acetic anhydride to the solution. For a more controlled reaction, the addition can be done dropwise at room temperature.
-
Catalysis (Optional): For less reactive substrates or to increase the reaction rate, a catalytic amount (e.g., 0.2 equivalents) of a base like 4-dimethylaminopyridine (DMAP) can be added.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.
-
Extraction: The aqueous layer is extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Caption: Synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Sample Preparation
A high-quality NMR spectrum begins with proper sample preparation.[2][3][4][5][6]
-
Sample Weighing: Accurately weigh 5-25 mg of purified this compound for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration (20-50 mg) may be required.[3]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for compounds of this type include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[3][6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. It is crucial that the solution is free of any solid particles, which can be removed by filtering through a small cotton plug in the pipette.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.2 - 8.4 | d | 1H | H-7 | The N-acetylation deshields the peri-proton H-7 significantly. |
| ~ 8.0 - 8.2 | s | 1H | H-3 | The proton on the pyrazole ring, typically downfield. |
| ~ 7.5 - 7.7 | d | 1H | H-5 | Aromatic proton ortho to the bromine atom. |
| ~ 7.3 - 7.5 | t | 1H | H-6 | Aromatic proton coupled to H-5 and H-7. |
| ~ 2.8 | s | 3H | -COCH₃ | Singlet for the acetyl methyl protons, deshielded by the carbonyl group. |
Note: These are predicted values. Actual chemical shifts may vary. The coupling constants (J) for the aromatic protons are expected to be in the range of 7-9 Hz for ortho-coupling and 1-2 Hz for meta-coupling.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 169 - 171 | C=O | Carbonyl carbon of the acetyl group, typically in this region. |
| ~ 140 - 142 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~ 135 - 137 | C-3 | Carbon of the pyrazole ring bearing a proton. |
| ~ 128 - 130 | C-5 | Aromatic carbon deshielded by the adjacent bromine. |
| ~ 125 - 127 | C-6 | Aromatic carbon. |
| ~ 122 - 124 | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~ 118 - 120 | C-4 | Carbon bearing the bromine atom, deshielded. |
| ~ 115 - 117 | C-7 | Aromatic carbon. |
| ~ 22 - 24 | -COCH₃ | Methyl carbon of the acetyl group. |
Note: These are predicted values. Actual chemical shifts can be confirmed using 2D NMR techniques like HSQC and HMBC.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: Place a small amount of the purified solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Interpretation of IR Data
The IR spectrum of this compound is expected to show characteristic absorption bands. By comparing with the known spectrum of the precursor, 4-bromo-1H-indazole, the presence of the acetyl group can be confirmed.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Significance |
| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) | Indicates the presence of the indazole ring. |
| ~ 1700 - 1720 | Strong | C=O stretch | Key indicator of the N-acetyl group. This band is absent in the precursor.[7][8] |
| ~ 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) | Characteristic of the aromatic system. |
| ~ 1370 | Medium | C-H bend (methyl) | Corresponds to the methyl group of the acetyl moiety.[7] |
| ~ 1250 | Strong | C-N stretch | Associated with the N-acetyl group. |
| ~ 1100 - 1000 | Medium | C-Br stretch | Indicates the presence of the bromo substituent. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Mass Spectrometry
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for analyzing small organic molecules.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or vaporized for EI.
-
Ionization: The molecules are ionized to form a molecular ion (M⁺˙ in EI, or [M+H]⁺ in ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded, generating a mass spectrum.
Interpretation of Mass Spectrometry Data
The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Predicted Mass Spectrometry Data:
| m/z | Ion | Rationale |
| 238/240 | [M]⁺˙ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 196/198 | [M - C₂H₂O]⁺˙ | Loss of ketene (42 Da) from the molecular ion, a common fragmentation for N-acetyl compounds. |
| 157 | [M - Br]⁺ | Loss of the bromine radical. |
| 117 | [C₇H₅N₂]⁺ | Fragment corresponding to the indazole ring after loss of bromine and the acetyl group. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a characteristic fragment. |
Note: The predicted data from PubChem for [M+H]⁺ is 238.98146 and 240.97941, consistent with the bromine isotopes.[6]
Caption: Predicted fragmentation pathway for this compound.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predicted data with established experimental protocols and principles of spectral interpretation, researchers are well-equipped to synthesize, purify, and structurally elucidate this compound with a high degree of confidence. The methodologies outlined herein are designed to ensure scientific rigor and provide a self-validating system for the characterization of this and other related novel compounds.
References
- 1. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. jast.modares.ac.ir [jast.modares.ac.ir]
solubility and stability of 1-acetyl-4-bromo-1H-indazole
An In-depth Technical Guide to the Solubility and Stability of 1-Acetyl-4-bromo-1H-indazole
Abstract
This technical guide offers a comprehensive framework for the systematic evaluation of the solubility and chemical stability of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities.[1] A thorough understanding of the physicochemical properties of its derivatives, such as this compound, is a prerequisite for successful drug discovery, influencing everything from biological screening and formulation to metabolic fate. Given the limited publicly available experimental data for this specific molecule, this guide provides researchers, scientists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and data interpretation strategies necessary to characterize these critical attributes. We will delve into the causality behind experimental design, present self-validating protocols for determining thermodynamic and kinetic solubility, and outline a comprehensive strategy for assessing chemical stability through forced degradation studies.
Physicochemical Profile of this compound
A foundational step in the characterization of any compound is to collate its known physical and chemical properties. This information serves as a basis for designing solubility and stability experiments.
| Property | Value / Prediction | Source |
| Molecular Formula | C₉H₇BrN₂O | PubChem[2], CRO SPLENDID LAB[3] |
| Molecular Weight | 239.07 g/mol | CRO SPLENDID LAB[3] |
| IUPAC Name | 1-(4-bromoindazol-1-yl)ethanone | PubChem[2] |
| Appearance | Solid (predicted) | - |
| XlogP (Predicted) | 2.1 | PubChem[2] |
| CAS Number | 885698-70-4 | CRO SPLENDID LAB[3] |
Note: Many properties for this specific compound are not experimentally determined in public literature and are based on computational predictions.
Solubility Profiling: A Gateway to Developability
Solubility is a critical determinant of a compound's behavior in both in vitro and in vivo systems. Poor aqueous solubility can hinder absorption, lead to unreliable results in biological assays, and present significant challenges for formulation. The following section details the rationale and methodologies for robust solubility assessment.
The Rationale Behind Solubility Screening
We distinguish between two key types of solubility:
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved and is crucial for developing formulations and understanding bioavailability limits. The shake-flask method is the gold standard for this determination as it allows sufficient time for the system to reach equilibrium.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput method that simulates the conditions of many early-stage biological assays. Low kinetic solubility can lead to compound precipitation in assay wells, resulting in false-negative results and inaccurate structure-activity relationships (SAR).
Experimental Workflow for Solubility Determination
The following workflow provides a systematic approach to solubility testing, from initial screening to definitive thermodynamic measurement.
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This protocol is designed to measure the equilibrium solubility and is considered the benchmark for accuracy.
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, Ethanol, Acetonitrile). The presence of visible solid material throughout the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24 to 72 hours).
-
Sample Collection: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Clarification: Filter the aliquot through a low-binding 0.45 µm filter to remove any undissolved microcrystals. Causality Note: This step is critical. Failure to remove all solid particles will lead to an overestimation of solubility.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered sample and analyze it using a validated HPLC-UV or LC-MS method to determine the concentration.
-
Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant at the later time points.
Protocol 2: Kinetic Solubility via DMSO Stock Dilution
This protocol assesses the tendency of a compound to precipitate under non-equilibrium, high-throughput screening conditions.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[4]
-
Dilution: In a 96-well plate, add the stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to a final desired concentration (e.g., 100 µM) and a final DMSO concentration of 1-2%.[4]
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours and 24 hours).[4]
-
Analysis: After incubation, determine the concentration of the compound remaining in the solution. This can be done directly in the plate using a nephelometry-based instrument or by filtering the plate and analyzing the filtrate via HPLC-UV or LC-MS/MS.[4]
Data Presentation Template
Quantitative solubility data should be organized clearly for comparison and interpretation.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method | Notes |
| Water | 25 | Shake-Flask | ||
| PBS (pH 7.4) | 25 | Shake-Flask | ||
| PBS (pH 7.4) | 25 | Kinetic (2h) | 1% DMSO | |
| 0.1 M HCl | 37 | Shake-Flask | Simulates gastric fluid | |
| Ethanol | 25 | Shake-Flask | Known to solubilize 4-bromo-1H-indazole[5] | |
| Acetonitrile | 25 | Shake-Flask |
Stability Assessment: Ensuring Compound Integrity
Chemical stability is paramount for the viability of a drug candidate. An unstable compound can lose potency, generate toxic byproducts, and have a short shelf-life. Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.
The Influence of the N-Acetyl Group
The N-acetyl group significantly alters the electronic properties of the indazole ring compared to its parent, 4-bromo-1H-indazole. While N-acetylation in biological systems can protect proteins from degradation[6][7], in a chemical context, this bond introduces a potential site for hydrolysis. The acetyl group is an electron-withdrawing group, which can influence the reactivity of the entire molecule. A key anticipated degradation pathway is the hydrolysis of the amide bond, particularly under basic or acidic conditions, to yield 4-bromo-1H-indazole.[8]
Experimental Workflow for Forced Degradation Studies
This workflow systematically exposes the compound to harsh conditions to accelerate its degradation.
Caption: Workflow for a comprehensive forced degradation study.
Protocol 3: Forced Degradation (Stress Testing)
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing.
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.[4]
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store a control sample (1 mL stock + 1 mL of water/methanol) protected from light at a low temperature.
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.[4]
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.[4] Rationale: These conditions are expected to promote the hydrolysis of the N-acetyl bond.
-
Oxidation: Use 3% H₂O₂. Keep at room temperature, protected from light.[4] Rationale: The indazole ring may be susceptible to oxidation.
-
Thermal Degradation (Solid): Place a known amount of solid compound in an oven at a high temperature (e.g., 80°C).[4] Samples are prepared for analysis by dissolving them at each time point.
-
Photostability: Expose the stock solution in a photostable, transparent container to a calibrated light source as per ICH Q1B guidelines.
-
-
Time Points: Analyze samples at appropriate time points (e.g., 0, 2, 8, 24 hours) or until significant degradation (e.g., 10-20%) is observed.
-
Sample Quenching: For acid/base hydrolysis, samples should be neutralized before analysis to halt the degradation reaction.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants. The method must be able to resolve the parent peak from all major degradation products.
Potential Degradation Pathway
The most probable degradation pathway for this compound under hydrolytic stress is the cleavage of the N-acetyl bond.
Caption: Proposed primary degradation pathway via hydrolysis.
Conclusion
This guide provides a robust, scientifically grounded framework for the comprehensive characterization of the . By applying the detailed protocols for thermodynamic and kinetic solubility, researchers can generate the data needed to ensure the compound's suitability for biological screening and formulation development. The outlined forced degradation studies serve as a critical tool for identifying potential liabilities, understanding degradation pathways, and developing the necessary analytical methods to ensure compound integrity throughout the drug development lifecycle. Adherence to these systematic methodologies will empower researchers to make informed decisions and effectively advance promising indazole-based compounds.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. benchchem.com [benchchem.com]
- 5. 186407-74-9 CAS MSDS (4-Bromo-1H-indazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromo-1H-indazole | 186407-74-9 [amp.chemicalbook.com]
synthesis of 1-acetyl-4-bromo-1H-indazole from 4-bromo-1H-indazole.
A-Technical-Guide-to-the-Synthesis-of-1-Acetyl-4-bromo-1H-indazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview for the synthesis of 1-acetyl-4-bromo-1H-indazole, a key building block in medicinal chemistry. The focus is on the N-acetylation of 4-bromo-1H-indazole. This document details the underlying reaction mechanisms, a step-by-step experimental protocol, and methods for purification and characterization. It is designed to offer field-proven insights and ensure scientific integrity, enabling researchers to reliably produce this important compound.
Introduction
The Significance of the Indazole Scaffold
The indazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Indazole derivatives are known to exhibit a range of therapeutic effects, including acting as kinase inhibitors in cancer therapy.[2] The versatility of the indazole core allows for substitution at various positions, enabling the fine-tuning of a compound's pharmacological profile.
This compound: A Versatile Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex molecules. The acetyl group at the N1 position can act as a protecting group or be involved in subsequent synthetic transformations. The bromine atom at the 4-position provides a handle for further functionalization, typically through cross-coupling reactions, allowing for the introduction of diverse substituents.
Rationale for N-Acetylation
N-acetylation is a fundamental transformation in organic synthesis. In the context of indazoles, it is often employed to modulate the electronic properties of the ring system or to introduce a specific functional group for further elaboration. The regioselectivity of this reaction is of paramount importance, as alkylation or acylation can potentially occur at either the N1 or N2 position.[3] For indazoles, the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer, which often favors substitution at the N1 position.[4][5]
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the N-acetylation of 4-bromo-1H-indazole using acetic anhydride. This reaction is an electrophilic substitution on the nitrogen atom of the indazole ring.
Mechanism of N-Acetylation
The reaction proceeds via the nucleophilic attack of the N1 nitrogen of 4-bromo-1H-indazole on one of the carbonyl carbons of acetic anhydride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to a tetrahedral intermediate. This intermediate then collapses, with the acetate ion acting as a leaving group, to form the N-acetylated product and acetic acid as a byproduct.
Regioselectivity: Favoring N1-Acetylation
The acetylation of indazoles generally favors the N1 position. This preference is attributed to the greater thermodynamic stability of the N1-substituted product.[4] While the N2-acetylated isomer can form, it may isomerize to the more stable N1-regioisomer under certain conditions.[4] The choice of solvent and base can also influence the regioselectivity of N-alkylation and N-acylation reactions.[3]
The Role of Pyridine as a Catalyst and Base
Pyridine is often employed in acylation reactions for several reasons:
-
Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive acyl-pyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the indazole than acetic anhydride itself.[6]
-
Acid Scavenger: The reaction produces acetic acid as a byproduct. Pyridine, being a base, neutralizes this acid, preventing potential side reactions and driving the equilibrium towards the products.[7]
Materials and Equipment
| Chemical | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Bromo-1H-indazole | 186407-74-9 | C₇H₅BrN₂ | 197.03[8] |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate Solution | - | NaHCO₃ | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
-
NMR tubes and spectrometer
-
FTIR spectrometer
Experimental Protocol: Synthesis of this compound
Reaction Setup
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. reddit.com [reddit.com]
- 7. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 8. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
starting materials for 1-acetyl-4-bromo-1H-indazole synthesis
An In-depth Technical Guide to the Synthesis of 1-acetyl-4-bromo-1H-indazole
Foreword: The Strategic Importance of the Indazole Scaffold
The indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural foundation of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-emetics, and other critical pharmaceuticals. The functionalization of the indazole ring allows for the precise tuning of a molecule's pharmacological profile. Specifically, this compound serves as a versatile intermediate. The bromine atom at the 4-position provides a reactive handle for further elaboration via cross-coupling reactions, while the N-acetyl group modulates the reactivity of the heterocyclic ring system and can serve as a protecting group. This guide offers a comprehensive exploration of the synthesis of this key building block, focusing on the underlying chemical principles and practical laboratory methods.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most logically approached as a two-part sequence. The primary challenge lies in the regioselective introduction of a bromine atom onto the indazole core, followed by a more straightforward N-acetylation.
-
Part I: Synthesis of the Key Intermediate, 4-Bromo-1H-indazole. This is the most critical and challenging step. Direct electrophilic bromination of 1H-indazole typically results in substitution at the C3 or C5/C7 positions. Therefore, achieving C4-bromination requires a more nuanced strategy, often involving the construction of the indazole ring from a pre-brominated benzene-based precursor.
-
Part II: N-Acetylation of 4-Bromo-1H-indazole. This step converts the intermediate into the final product. The primary consideration here is controlling the site of acetylation (N1 vs. N2), with the N1-acetylated product being the thermodynamically favored and desired isomer.[1]
The overall synthetic pathway is visualized below.
References
An In-Depth Technical Guide to the Acetylation of 4-Bromo-1H-Indazole
This guide provides a comprehensive technical overview of the N-acetylation of 4-bromo-1H-indazole, a foundational reaction for the synthesis of advanced pharmaceutical intermediates. We will explore the underlying mechanistic principles, the critical issue of regioselectivity, validated experimental protocols, and methods for product characterization, offering field-proven insights for researchers in drug development and organic synthesis.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for versatile substitution patterns that can be fine-tuned to modulate biological activity. N-functionalization of the indazole nucleus, particularly at the N1 and N2 positions, is a critical strategy in drug design, impacting properties such as target binding, solubility, and metabolic stability.[1] Acetylation is a fundamental transformation in this context, serving both as a method for introducing a key functional group and as a protective strategy in multi-step syntheses. This guide focuses specifically on 4-bromo-1H-indazole, a versatile starting material whose bromine atom provides a convenient handle for subsequent cross-coupling reactions.
The Mechanistic Landscape: Nucleophilic Acyl Substitution
The acetylation of 4-bromo-1H-indazole is a classic nucleophilic acyl substitution reaction. The process involves the attack of a nitrogen atom of the indazole ring on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
2.1 The Role of the Acetylating Agent
Acetic anhydride, (CH₃CO)₂O, is the most common acetylating agent for this transformation. Its efficacy stems from two key features:
-
Electrophilic Carbonyls: The two carbonyl carbons are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms.
-
Excellent Leaving Group: The reaction proceeds via a tetrahedral intermediate, which collapses to expel an acetate anion (CH₃COO⁻). Acetate is a stable, resonance-stabilized anion, making it an excellent leaving group and driving the reaction forward.
2.2 Base-Catalyzed Mechanism: Enhancing Nucleophilicity
While the reaction can proceed under neutral, thermal conditions, it is often sluggish. The N-H proton of indazole (pKa ≈ 14) is only weakly acidic. A base is typically employed to deprotonate the indazole, generating a highly nucleophilic indazolide anion. This dramatically accelerates the rate of nucleophilic attack on the acetic anhydride.
Common bases include:
-
Tertiary Amines (e.g., Pyridine, Triethylamine): Pyridine can act as both a base and a solvent. It deprotonates the indazole and neutralizes the acetic acid byproduct formed during the reaction.
-
Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are effective and easily removable bases, often used in polar aprotic solvents like DMF or acetone.[2]
The base-catalyzed mechanism proceeds as follows:
-
Deprotonation: The base removes the proton from the N-H of 4-bromo-1H-indazole, forming the 4-bromoindazolide anion.
-
Nucleophilic Attack: The anionic nitrogen (at either the N1 or N2 position) attacks one of the carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate.
-
Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the acetate leaving group. This yields the N-acetylated 4-bromo-1H-indazole product.
The Core Challenge: Regioselectivity and Thermodynamic vs. Kinetic Control
The most critical aspect of indazole functionalization is controlling the regioselectivity of the substitution. The 4-bromoindazolide anion has two nucleophilic nitrogen atoms, N1 and N2, leading to two possible products: 1-acetyl-4-bromo-1H-indazole (N1 isomer) and 2-acetyl-4-bromo-2H-indazole (N2 isomer). The outcome is governed by the principles of kinetic and thermodynamic control.[3][4]
-
Kinetic Product: The product that forms the fastest, resulting from the reaction pathway with the lowest activation energy.[5] For indazoles, the N2 position is often considered more sterically accessible, and its lone pair is more readily available for attack, suggesting the N2-isomer may be the initial kinetic product under certain conditions.
-
Thermodynamic Product: The most stable product, which will predominate if the reaction is reversible and allowed to reach equilibrium.[5] Computational and experimental studies have shown that the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] This stability advantage typically extends to N1-substituted derivatives over their N2 counterparts.
For N-acylation, the N1-substituted regioisomer is often the major or exclusive product isolated. This is attributed to the thermodynamic stability of the N1-acylindazole. It has been proposed that even if the N2-isomer forms initially as the kinetic product, it can isomerize to the more stable N1-isomer under the reaction conditions.
Experimental Protocols and Data
Executing the acetylation requires careful control of reagents and conditions to ensure high yield and selectivity.
4.1 Validated Protocol: Base-Catalyzed Acetylation
This protocol is a robust method for achieving N1-acetylation of 4-bromo-1H-indazole.
Materials & Reagents:
-
4-Bromo-1H-indazole[6]
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-bromo-1H-indazole (1.0 eq) in anhydrous pyridine (5-10 mL per gram of indazole).
-
Cooling: Cool the resulting solution to 0 °C using an ice bath. This helps to moderate the exothermic reaction.
-
Addition of Acylating Agent: Add acetic anhydride (1.1–1.2 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching & Extraction):
-
Dilute the reaction mixture with DCM or EtOAc.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2-3 times to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization (e.g., from an ethanol/water or heptane/EtOAc mixture) to yield pure this compound.[2]
4.2 Data Presentation: Reaction Parameters
The choice of conditions can be adapted from protocols for similar substrates.
| Parameter | Condition 1 (Pyridine Base)[7] | Condition 2 (Inorganic Base)[2] |
| Starting Material | 4-Bromo-1H-indazole | 4-Bromo-1H-indazole |
| Acetylating Agent | Acetic Anhydride (1.1 eq) | Acetic Anhydride (1.2 eq) |
| Base | Pyridine (Solvent) | K₂CO₃ (3.0 eq) |
| Solvent | Pyridine | Acetone or DMF |
| Temperature | 0 °C to Room Temp. | Room Temp. to Reflux |
| Time | 2-4 hours | 3-8 hours |
| Expected Product | This compound | This compound |
| Typical Yield | > 85% (Anticipated) | > 90% (Anticipated) |
4.3 Experimental Workflow Visualization
Structural Characterization: Distinguishing N1 and N2 Isomers
Unambiguous characterization of the product's regiochemistry is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
-
¹H NMR: The chemical shifts of the indazole ring protons are sensitive to the position of the substituent. In N1-substituted indazoles, the H7 proton is often significantly deshielded and shifted downfield compared to its position in the corresponding N2-isomer due to the anisotropic effect of the adjacent pyrazole ring.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly C3 and C7a, also differ predictably between the N1 and N2 isomers.[8]
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides definitive proof. For an N1-acetylated indazole, a correlation is expected between the methyl protons of the acetyl group and the C7a carbon. Conversely, for an N2-acetylated indazole, a correlation would be observed between the acetyl methyl protons and the C3 carbon.[1]
Expected Spectroscopic Data for this compound: [9]
-
Molecular Formula: C₉H₇BrN₂O
-
Monoisotopic Mass: 237.97418 Da
-
¹H NMR (predicted): Protons on the benzene ring would appear between 7.0-8.5 ppm. The acetyl methyl protons would appear as a sharp singlet around 2.5-2.8 ppm. The H3 proton on the pyrazole ring would be a singlet around 8.0-8.5 ppm.
-
¹³C NMR (predicted): Carbonyl carbon around 168-170 ppm. Aromatic carbons between 110-145 ppm. Acetyl methyl carbon around 21-24 ppm.
Conclusion
The acetylation of 4-bromo-1H-indazole is a robust and essential reaction for the synthesis of complex, biologically active molecules. The reaction proceeds via a base-catalyzed nucleophilic acyl substitution mechanism. While two regioisomeric products are possible, the reaction is typically under thermodynamic control, yielding the more stable N1-acetylated isomer as the major product. Careful execution of the experimental protocol, including controlled addition of reagents and thorough purification, is key to achieving high yields. Definitive structural elucidation relies on advanced NMR techniques, particularly 2D HMBC, to confirm the N1-regiochemistry. This guide provides the mechanistic understanding and practical framework necessary for researchers to confidently employ this reaction in their synthetic endeavors.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 6. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. PubChemLite - this compound (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Notes & Protocols: Strategic Use of 1-Acetyl-4-bromo-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with applications as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[1][2][3][4][5] Its bioisosteric relationship with indole and phenol allows it to engage in crucial hydrogen bonding interactions with biological targets, often enhancing binding affinity and metabolic stability. The functionalization of the indazole core is therefore a critical endeavor in the development of new chemical entities.
1-Acetyl-4-bromo-1H-indazole serves as a highly versatile and strategic building block for this purpose. This guide provides an in-depth exploration of its application in various palladium-catalyzed cross-coupling reactions, offering both the theoretical basis for experimental design and field-proven protocols for researchers.
The key features of this reagent are:
-
The C4-Bromo Substituent: This serves as a reactive handle for a multitude of cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino moieties at a less commonly functionalized position of the indazole core. The reactivity of the C-Br bond is generally intermediate between C-I and C-Cl bonds, offering a good balance of stability and reactivity for oxidative addition to palladium(0) catalysts.[6]
-
The N1-Acetyl Group: This serves two primary functions. First, it protects the N-H proton, preventing undesired side reactions and directing reactivity away from the nitrogen atom. Second, as an electron-withdrawing group, it can modulate the electronic properties and reactivity of the indazole ring system. Crucially, it is readily removable under mild basic conditions, unmasking the N-H group post-coupling for further derivatization or to serve as a key pharmacophoric feature.[7]
Foundational Principles: The Palladium Cross-Coupling Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing reactions. The generally accepted cycle involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[8][9] The efficiency of this cycle is critically dependent on the choice of palladium source, ligand, base, and solvent.
Monoligated palladium(0) species, L₁Pd(0), are often the most catalytically active species, and the role of bulky, electron-rich phosphine ligands is to stabilize this species and facilitate the key steps of the cycle.[9]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating carbon-carbon bonds between sp²-hybridized centers.[10][11] It is characterized by its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.
Causality Behind Protocol Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable choice as it is an air-stable Pd(0) source. PdCl₂(dppf) is a Pd(II) precatalyst that is reduced in situ; the dppf ligand is a bidentate phosphine that enhances catalyst stability and activity.[12]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step.[1][10] Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[1]
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂, 2–5 mol%).
-
Atmosphere Inerting: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvents (e.g., 1,4-dioxane and water, typically in a 4:1 to 6:2 ratio) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80–110 °C. Monitor the reaction progress by TLC or LC-MS (typically 4–16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Catalyst | Base | Solvent System | Temp. (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ (1.3 equiv) | Dioxane/EtOH/H₂O | 140 | 60-85 | [10] |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (3 equiv) | Dioxane/H₂O | 100 | 75-92 | [1] |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2 equiv) | DME | 80 | 70-90 | [12] |
Heck Reaction: C-C Coupling with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins, typically with excellent trans selectivity.[13][14] This reaction is a powerful tool for extending carbon frameworks.
Causality Behind Protocol Choices:
-
Catalyst: Pd(OAc)₂ is a common and cost-effective Pd(II) precatalyst. It is reduced in situ to Pd(0).
-
Ligand: Monodentate phosphine ligands like PPh₃ or P(o-tol)₃ are often sufficient. The ligand stabilizes the palladium center and promotes the catalytic cycle.
-
Base: An organic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. Its role is to neutralize the H-X acid generated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[15]
-
Challenge: A significant side reaction can be the dehalogenation of the starting material, which is more prevalent with electron-rich or sterically hindered bromo-heteroarenes.[16] Additives like tetrabutylammonium bromide (TBAB) can sometimes mitigate this by stabilizing the Pd(0) species.[16]
Detailed Protocol: Heck Reaction
-
Reaction Setup: In a sealable pressure tube, combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%), and the phosphine ligand (e.g., PPh₃, 4–10 mol%).
-
Reagent Addition: Add a suitable solvent (e.g., DMF, NMP, or toluene) and the amine base (e.g., triethylamine, 2.0 equiv).
-
Reaction: Seal the tube tightly and heat the mixture to 100–130 °C with stirring for 12–24 hours.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Extraction: Wash the filtrate with water and then with brine to remove the solvent and salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[17][18] This reaction uniquely requires a dual-catalyst system.
Causality Behind Protocol Choices:
-
Palladium Catalyst: The role of the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is analogous to other cross-couplings, undergoing oxidative addition with the aryl bromide.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.[19][20]
-
Base: An amine base like triethylamine or diisopropylamine serves a dual purpose: it deprotonates the terminal alkyne and acts as the solvent or co-solvent.[19]
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (CuI, 4 mol%).
-
Atmosphere Inerting: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50–70 °C) until TLC or LC-MS indicates consumption of the starting material (typically 2–8 hours).
-
Work-up: Dilute the mixture with diethyl ether and filter through Celite to remove precipitated salts.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[21][22]
Causality Behind Protocol Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the use of bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, X-Phos).[22] These ligands promote the reductive elimination step, which is often the rate-limiting step in C-N coupling. Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) or lithium hexamethyldisilazide (LHMDS) are frequently used.[23][24]
-
Caution: The strong bases required for this reaction can potentially cleave the N-acetyl protecting group. Reaction monitoring is crucial, and milder bases like Cs₂CO₃ should be attempted first, though they may require higher temperatures or result in lower yields.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4-5 mol%), and the base (e.g., KOt-Bu, 1.4 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat to 80–110 °C with vigorous stirring for 4–24 hours, monitoring by LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Extraction: Separate the layers, extract the aqueous phase with ethyl acetate, combine organic layers, wash with brine, and dry over Na₂SO₄.
-
Purification: Filter, concentrate, and purify by column chromatography.
Post-Coupling Deprotection of the N-Acetyl Group
After successful functionalization at the C4-position, the N-acetyl group can be easily removed to yield the free N-H indazole, a critical step for many biological applications. A mild basic hydrolysis is typically sufficient.[7]
Detailed Protocol: N-Acetyl Deprotection
-
Setup: Dissolve the 1-acetyl-4-substituted-1H-indazole (1.0 equiv) in a mixture of methanol and water (e.g., 1:1 v/v).
-
Base Addition: Add a mild base such as potassium bicarbonate (K₂CO₃) or potassium carbonate (K₂CO₃) (2.0–3.0 equiv).
-
Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: If a precipitate forms, collect it by filtration and wash with water. If no precipitate forms, remove the methanol under reduced pressure and add water to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the deprotected 4-substituted-1H-indazole.
Caption: Standard experimental workflow for cross-coupling reactions.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 24. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Acetyl-4-bromo-1H-indazole as a Strategic Building Block in Medicinal Chemistry
Introduction: The Privileged Indazole Scaffold and the Role of 1-Acetyl-4-bromo-1H-indazole
The indazole core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its frequent appearance in molecules with significant biological activity.[1][2] Its structural resemblance to purine enables indazole-based compounds to act as competitive inhibitors for a wide range of kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer.[3][4] The nitrogen atoms of the indazole ring can form key hydrogen bond interactions within the ATP-binding site of kinases, making it an excellent starting point for inhibitor design.[3]
This guide focuses on a particularly valuable derivative: This compound . This building block offers a strategic advantage for medicinal chemists. The bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.[5] The acetyl group at the N1 position plays a crucial dual role: it directs certain reactions and acts as a protecting group that can be readily removed to yield the free NH-indazole, which is often critical for biological activity.
These notes provide detailed protocols for the application of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C₉H₇BrN₂O[6] |
| Molecular Weight | 239.07 g/mol [7] |
| Appearance | Off-white to brown solid[8] |
| Melting Point | 160-165 °C[9] |
| CAS Number | 885698-70-4[10] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as toxic if swallowed and causes skin and serious eye irritation.[9][11] Store in a cool, dry place.[9]
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of this compound is primed for palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive Structure-Activity Relationship (SAR) studies.
Workflow for Cross-Coupling Reactions
The general workflow for utilizing this compound in cross-coupling reactions is outlined below. This process involves the initial coupling reaction followed by an optional deprotection step to reveal the final NH-indazole.
Caption: General experimental workflow for cross-coupling and deprotection.
Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the indazole core and various aryl or heteroaryl boronic acids.[12][13] This reaction is instrumental in exploring the solvent-exposed regions of kinase ATP-binding pockets.[3]
Rationale for Experimental Choices
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, often abbreviated as Pd(dppf)Cl₂, is an excellent catalyst for coupling aryl bromides.[14][15] It is air-stable, making it easier to handle than some other palladium catalysts, and it promotes high yields and fast reaction times.[14]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.[12] It is generally preferred over stronger bases like hydroxides, which can sometimes lead to side reactions.
-
Solvent: A mixture of 1,4-dioxane and water is commonly used.[12] The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the reaction.
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 6:1 ratio). Then, add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-acetyl-4-(aryl)-1H-indazole.
Catalytic Cycle Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines to the indazole scaffold.[16][17] This is particularly useful for synthesizing compounds that can act as hydrogen bond donors or acceptors, crucial for kinase hinge region binding.[3]
Rationale for Experimental Choices
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a specialized phosphine ligand is typically used.[16] XPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for coupling aryl bromides with a wide variety of amines.[16]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine, forming the active palladium-amido complex in the catalytic cycle.[16]
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[16][18]
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium precatalyst or a combination of Pd₂(dba)₃ (0.02 eq.) and XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Reagent Addition: Add the amine (1.2 eq.) followed by anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[16]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 1-acetyl-4-(amino)-1H-indazole derivative.
Comparative Data for Cross-Coupling Reactions
The following table provides expected yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on bromo-indazole scaffolds, based on literature precedents for similar substrates.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 75-90%[12] |
| Suzuki-Miyaura | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 60-75%[14] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 80-95%[16] |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 70-85%[17] |
Protocol 3: N-Acetyl Deprotection
For many kinase inhibitors, the presence of a free N-H on the indazole ring is crucial for binding to the hinge region of the kinase.[3] The acetyl group on this compound can be easily removed under acidic or basic conditions.
Step-by-Step Methodology (Acidic Hydrolysis)
-
Dissolution: Dissolve the 1-acetyl-4-(substituted)-1H-indazole (1.0 eq.) in methanol.
-
Acid Addition: Add a 6N aqueous solution of hydrochloric acid (HCl).
-
Reaction: Stir the resulting solution at room temperature. The reaction progress can be monitored by TLC. Deprotection is typically complete within 4-12 hours.[8]
-
Work-up: After the starting material is consumed, evaporate the methanol under reduced pressure.
-
Extraction: Neutralize the remaining aqueous solution with a base (e.g., saturated NaHCO₃) and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography or recrystallization to yield the final 4-(substituted)-1H-indazole.
Conclusion
This compound is a highly effective and versatile building block for medicinal chemistry research. Its acetyl-protected N1 position and the reactive C4-bromo handle allow for the systematic and efficient synthesis of diverse libraries of indazole derivatives. The robust protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, followed by a straightforward deprotection step, provide a reliable pathway to novel compounds, particularly in the pursuit of potent and selective kinase inhibitors.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. PubChemLite - this compound (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. 4-Bromo-1H-indazole | 186407-74-9 [amp.chemicalbook.com]
- 9. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 10. This compound | 885698-70-4 [amp.chemicalbook.com]
- 11. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Strategic Application of 1-Acetyl-4-bromo-1H-indazole in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Indazole Scaffold in Oncology
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural resemblance to the purine core of ATP allows indazole-based molecules to function as highly effective ATP-competitive inhibitors of protein kinases.[3] This characteristic has been leveraged to develop numerous targeted cancer therapies, including FDA-approved drugs like Axitinib and Pazopanib, which have revolutionized the treatment of specific cancers.[4][5] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Indazole derivatives have demonstrated potent inhibitory activity against a range of key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Polo-like Kinase 4 (PLK4).[4][7][8]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1-acetyl-4-bromo-1H-indazole as a versatile and pivotal building block in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its use, provide detailed, field-proven protocols for its derivatization, and discuss the structure-activity relationships that underscore its importance.
The Synthetic Utility of this compound
The subject molecule, this compound, is strategically designed for efficient and regioselective chemical modifications. Each component of its structure serves a distinct and critical purpose in a synthetic workflow.
-
The Indazole Core : As previously mentioned, this bicyclic aromatic system is the foundational pharmacophore that mimics the purine ring of ATP, enabling competitive binding to the kinase active site.[3]
-
The N1-Acetyl Group : The acetyl moiety serves as a protecting group for the N-H proton of the indazole ring. This is crucial for several reasons. Firstly, it prevents unwanted side reactions at the N1 position during subsequent functionalization steps, such as metal-catalyzed cross-couplings. Secondly, it can improve the solubility of the indazole intermediate in organic solvents commonly used in synthesis. Finally, it can influence the regioselectivity of other reactions on the indazole ring. The acetyl group can be reliably removed under standard acidic or basic conditions, typically in the final stages of a synthetic sequence.[9][10]
-
The C4-Bromo Substituent : The bromine atom at the C4 position is the primary reactive handle for introducing molecular diversity. Its placement is strategic; substitutions at the C4 position of the indazole ring have been shown to be critical for achieving high potency and selectivity against specific kinase targets like FGFR.[6] The carbon-bromine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are the workhorse transformations in modern drug discovery. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.
The following diagram illustrates a general workflow for utilizing this compound in a kinase inhibitor discovery program.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols: Derivatization and Deprotection
The following protocols are designed to be self-validating and provide the causal reasoning behind key steps. They represent robust starting points for the functionalization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for creating C(sp²)–C(sp²) bonds, enabling the introduction of various aryl or heteroaryl moieties at the C4 position.[11] This is critical for exploring the hydrophobic regions of the kinase ATP-binding pocket and establishing key interactions that enhance potency and selectivity.[12]
Rationale: This protocol is adapted from established procedures for Suzuki coupling on bromo-substituted N-H free indazoles.[4] The use of a palladium catalyst with a phosphine ligand like dppf is effective for a broad range of substrates. A base is required to activate the boronic acid partner, and a mixed solvent system ensures the solubility of both organic and inorganic reagents. The N-acetyl group on our substrate is expected to remain stable under these conditions.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via cannula. The reaction concentration is typically 0.1 M with respect to the starting indazole.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 1-acetyl-4-aryl-1H-indazole product.
Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling introduces an alkynyl group, a rigid and linear linker that can be used to probe deep into a kinase active site or serve as a handle for further transformations, such as click chemistry.[13][14]
Rationale: This protocol employs a dual catalyst system of palladium and copper(I) iodide, which is standard for Sonogashira reactions.[13] An amine base, such as diisopropylamine, is used both to neutralize the H-X byproduct and to form the reactive copper-acetylide intermediate. The N-acetyl group is stable under these mild, typically room-temperature conditions.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Diisopropylamine (DIPA) or Triethylamine (TEA) (2.5 equivalents)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DMF.
-
Reagent Addition: Add Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), the amine base (2.5 eq), and finally the terminal alkyne (1.2 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating to 40-60 °C may be required. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the 1-acetyl-4-alkynyl-1H-indazole.
Caption: A simplified catalytic cycle for cross-coupling reactions.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of arylamines by coupling an aryl halide with an amine.[1][15] This is a key transformation for creating inhibitors where a nitrogen atom links the indazole core to another aromatic or aliphatic group, often to serve as a hydrogen bond donor or acceptor in the kinase hinge region.
Rationale: This reaction requires a palladium catalyst, a specialized bulky phosphine ligand (like Xantphos or RuPhos) to facilitate the C-N bond formation, and a strong base (like sodium tert-butoxide) to deprotonate the amine.[15] The N-acetyl group on the indazole is crucial here to prevent competitive N-arylation at the indazole N1 position.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq). Add the anhydrous solvent (toluene or dioxane).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with more ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography to obtain the 1-acetyl-4-amino-1H-indazole derivative.
Protocol 4: N1-Deacetylation (Deprotection)
This final step unmasks the N1-H of the indazole, which is often a critical hydrogen bond donor for anchoring the inhibitor to the hinge region of the kinase.[12]
Rationale: Basic hydrolysis using a mild base like potassium carbonate in methanol is a common and effective method for removing N-acetyl groups without affecting other sensitive functionalities that may have been installed on the molecule.[10]
Materials:
-
1-acetyl-4-substituted-1H-indazole intermediate
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Methanol and Water
Procedure:
-
Reaction Setup: Dissolve the 1-acetyl-4-substituted-1H-indazole in methanol.
-
Reagent Addition: Add a solution of potassium carbonate (2-3 eq) in a small amount of water.
-
Reaction Conditions: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The resulting 4-substituted-1H-indazole can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Representative Kinase Inhibition Data
The strategic functionalization of the indazole scaffold can lead to highly potent inhibitors. The table below presents representative IC₅₀ values for indazole-based inhibitors against key kinase targets, illustrating the impact of substitutions.
| Indazole Derivative Class | Kinase Target | Representative IC₅₀ (nM) | Reference |
| 6-Aryl-4-amino-1H-indazoles | FGFR1 | 69.1 | [6] |
| 3-Carboxamide-1H-indazoles | Pim-1 Kinase | 0.4 | [6] |
| Indazole-pyrimidine derivatives | VEGFR-2 | 34.5 | [8] |
| 3-Ethynyl-1H-indazoles | PI3Kα | 323 | [16] |
| Axitinib (Indazole Core) | PLK4 | 4.2 | [12] |
| C05 (Indazole-based) | PLK4 | < 0.1 | [7][12] |
Note: IC₅₀ values are highly dependent on assay conditions and specific molecular structures. This table is for illustrative purposes only.
Target Pathway Spotlight: VEGFR-2 Signaling
Many potent indazole-based drugs, such as Axitinib and Pazopanib, target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[17] In cancer, tumors hijack this process to secure a blood supply for growth and metastasis. Inhibiting VEGFR-2 signaling can effectively starve the tumor and prevent its spread.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion and Future Outlook
This compound is a high-value, strategically designed intermediate for the synthesis of kinase inhibitors. Its N-acetyl protecting group allows for precise and regioselective functionalization at the C4-bromo position through robust and well-established cross-coupling methodologies. The protocols and rationale provided herein offer a comprehensive guide for medicinal chemists to efficiently generate diverse libraries of novel indazole-based compounds. By leveraging this versatile building block, researchers can systematically probe the structure-activity relationships of C4-substituted indazoles, accelerating the discovery and development of potent and selective kinase inhibitors for targeted cancer therapy and other diseases.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Application Notes and Protocols for N-Deacetylation of 1-Acetyl-4-bromo-1H-indazole
Introduction: The Strategic Importance of the Indazole Moiety and the Necessity of N-Deacetylation
The indazole scaffold is a privileged heterocyclic motif integral to the architecture of numerous pharmacologically active compounds. Its presence is notable in a range of therapeutic agents, including kinase inhibitors for oncology and treatments for inflammatory diseases. The 4-bromo-1H-indazole, in particular, serves as a versatile intermediate, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular entities.
The N-acetyl group is frequently employed as a protecting group during the synthesis of indazole derivatives. It serves to modulate the reactivity of the indazole nitrogen, preventing unwanted side reactions. However, the ultimate utility of the indazole core in subsequent synthetic transformations or as a final bioactive molecule often necessitates the removal of this protecting group. The N-deacetylation of 1-acetyl-4-bromo-1H-indazole is therefore a critical step, requiring robust and efficient protocols that are amenable to various scales of production while ensuring the integrity of the final product.
This comprehensive guide provides detailed, field-proven protocols for the N-deacetylation of this compound. We will explore various methodologies, from classical acidic and basic hydrolysis to milder, chemoselective approaches, offering researchers and drug development professionals a well-rounded toolkit for this essential transformation. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step instructions, and guidance for troubleshooting, ensuring both theoretical understanding and practical success.
Core Concepts: The Chemistry of N-Deacetylation
The N-deacetylation of an amide, such as this compound, is fundamentally a hydrolysis reaction. This process involves the cleavage of the amide bond by the action of water, which can be significantly accelerated by the presence of an acid or a base catalyst.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the acetyl group is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by a water molecule, a relatively weak nucleophile. The subsequent steps involve proton transfers and ultimately lead to the elimination of the indazole as the leaving group (in its protonated form) and the formation of acetic acid.[1][2]
Base-Catalyzed (Saponification) Hydrolysis
In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the acetyl group. This addition forms a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the carbon-nitrogen bond, releasing the indazole anion and acetic acid. The indazole anion is then protonated by the solvent or during aqueous workup to yield the final product.[3][4] This method is often referred to as saponification.
Protocol I: Basic Hydrolysis for N-Deacetylation
Basic hydrolysis is a widely used and effective method for the deacetylation of N-acetylindazoles. The use of a strong base like sodium hydroxide or potassium carbonate in a protic solvent mixture efficiently drives the reaction to completion.
Underlying Principles
This protocol leverages the direct nucleophilic attack of the hydroxide ion on the acetyl carbonyl group. The reaction is typically carried out in a mixture of an alcohol (like methanol) and water to ensure the solubility of both the substrate and the basic reagent. The reaction is often performed at room temperature, making it a convenient and energy-efficient option.
Experimental Workflow: Basic Hydrolysis
Caption: Workflow for the basic hydrolysis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, developing chamber, UV lamp)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 v/v ratio). The typical concentration is around 0.2-0.5 M.
-
Prepare a solution of sodium hydroxide (2.0-3.0 eq) or potassium carbonate (3.0 eq) in water.
-
With magnetic stirring, add the basic solution to the solution of the acetylated indazole at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours or until the reaction is complete, as monitored by TLC (a common eluent system is ethyl acetate/hexane). The starting material will have a different Rf value than the product.
-
Upon completion of the reaction, add a significant volume of water to the reaction mixture to precipitate the product.
-
Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any residual base and salts.
-
Dry the collected solid under vacuum to obtain 4-bromo-1H-indazole.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | [1] |
| Base | Sodium Hydroxide or Potassium Carbonate | [1] |
| Solvent | Methanol/Water | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 12 hours | [1] |
| Typical Yield | 77-80% | [1] |
Protocol II: Acidic Hydrolysis for N-Deacetylation
Acidic hydrolysis offers an alternative route to N-deacetylation, particularly when the substrate may be sensitive to strong bases. This method is effective, though it may require heating to proceed at a reasonable rate.
Underlying Principles
The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. The reaction typically uses a mineral acid like hydrochloric acid (HCl) in a protic solvent. The product is initially formed as an ammonium salt, which is then neutralized during the work-up to yield the free indazole.[4]
Experimental Workflow: Acidic Hydrolysis
Caption: Workflow for the acidic hydrolysis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Ethanol or other suitable solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or aqueous Ammonia (NH₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydrochloric acid (e.g., 2-6 M) to the flask.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or aqueous ammonia until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by crystallization or column chromatography if necessary.[5]
Protocol III: Mild and Chemoselective N-Deacetylation with Schwartz's Reagent
For substrates that are sensitive to both strongly acidic and basic conditions, a milder approach is often required. Schwartz's reagent (zirconocene hydrochloride, Cp₂Zr(H)Cl) offers an excellent alternative for the chemoselective N-deacetylation of amides under neutral conditions and at room temperature.
Underlying Principles
Schwartz's reagent is a hydrido-zirconium complex that acts as a reducing agent. The mechanism for N-deacetylation is believed to involve the coordination of the oxophilic zirconium to the amide carbonyl oxygen, followed by hydride transfer. This leads to the reductive cleavage of the amide bond. This method is known for its high chemoselectivity, often leaving other protecting groups and sensitive functionalities intact.
Experimental Workflow: Deacetylation with Schwartz's Reagent
Caption: Workflow for the N-deacetylation using Schwartz's Reagent.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Schwartz's reagent (Cp₂Zr(H)Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water (H₂O)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or other suitable glassware for inert atmosphere reactions
-
Nitrogen or Argon source
-
Syringes and needles
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
To this stirred solution, add Schwartz's reagent (3-6 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 0.5-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water.
-
Extract the resulting mixture with dichloromethane or ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure 4-bromo-1H-indazole.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Insufficient amount of reagent (acid, base, or Schwartz's reagent).- Poor solubility of the starting material. | - Prolong the reaction time or increase the temperature (for acidic/basic hydrolysis).- Increase the equivalents of the reagent.- For basic hydrolysis, adjust the methanol/water ratio to improve solubility. For Schwartz's reagent, ensure the THF is anhydrous. |
| Low Yield | - Product loss during work-up (e.g., incomplete extraction or precipitation).- Degradation of the product under harsh conditions.- Incomplete reaction. | - Ensure the pH is properly adjusted during work-up to maximize precipitation or extraction efficiency.- For sensitive substrates, consider using the milder Schwartz's reagent protocol.- Re-optimize reaction conditions to drive the reaction to completion. |
| Formation of Byproducts | - Side reactions due to harsh conditions.- Reaction with other functional groups on the molecule (if present). | - If side reactions are observed with acidic or basic hydrolysis, switch to the more chemoselective Schwartz's reagent method.- Carefully control the reaction temperature. |
| Difficulty in Purification | - The product is an oil or difficult to crystallize.- Impurities have similar polarity to the product. | - If direct crystallization is challenging, purification by column chromatography is recommended.[3]- For crystallization, screen a variety of solvents to find an optimal system where the product has high solubility at high temperature and low solubility at low temperature.[5] |
Conclusion
The N-deacetylation of this compound is a fundamental transformation in the synthesis of many valuable compounds. The choice of protocol depends on the scale of the reaction, the stability of the substrate to acidic or basic conditions, and the desired level of purity. The classic basic and acidic hydrolysis methods are robust and cost-effective for many applications. For more sensitive substrates where chemoselectivity is paramount, the use of Schwartz's reagent provides a mild and efficient alternative. By understanding the principles behind each method and following the detailed protocols and troubleshooting guidance provided, researchers can confidently and successfully perform this crucial deprotection step.
References
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of 1-Acetyl-4-bromo-1H-indazole
Foreword: Unlocking the Potential of the Indazole Core
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents across oncology, neurology, and inflammatory diseases.[1] Its unique electronic properties and ability to engage in diverse biological interactions make it a privileged structure in drug discovery. The strategic functionalization of the indazole ring is paramount to modulating the pharmacological profile of these molecules. This guide provides a comprehensive overview and detailed protocols for the functionalization of a key building block, 1-acetyl-4-bromo-1H-indazole, with a focus on robust and versatile palladium-catalyzed cross-coupling reactions.
The N1-acetyl group serves a dual purpose: it protects the indazole nitrogen, preventing unwanted side reactions, and its electron-withdrawing nature can influence the reactivity of the C-Br bond at the 4-position, making it amenable to a variety of transformations. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox for the synthesis of novel indazole-based compounds.
I. Strategic Approaches to C4-Functionalization
The bromine atom at the C4 position of this compound is a versatile handle for introducing a wide array of chemical moieties. The primary methodologies for this purpose are palladium-catalyzed cross-coupling reactions, which offer a powerful and modular approach to constructing new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2] The three key transformations covered in this guide are:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.
-
Sonogashira Coupling: For the installation of alkynyl functionalities.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a diverse range of amines.
The choice of reaction is dictated by the desired final compound and the available coupling partners. Each method has its own set of optimized conditions to achieve high yields and purity.
II. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[3][4] It involves the coupling of an organoboron reagent (typically a boronic acid or its ester) with an organohalide.
Causality of Experimental Choices:
The success of the Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. For an electron-deficient substrate like this compound, a catalyst system that promotes the oxidative addition step is crucial.
-
Catalyst and Ligand: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective. These ligands stabilize the palladium(0) active species and facilitate the oxidative addition to the C-Br bond.[4] For many bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has proven to be an excellent choice, offering high yields in relatively short reaction times.[5]
-
Base: An inorganic base is required to activate the boronic acid and facilitate the transmetalation step. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.[3]
-
Solvent: A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, DME/water, or toluene/water.[6]
Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.).
-
Under a positive flow of argon, add degassed DME and degassed water to form a 4:1 mixture (e.g., 8 mL DME and 2 mL water per mmol of the bromoindazole).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-acetyl-4-phenyl-1H-indazole.
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O | 85 | 3 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O | 85 | 3 | ~80-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O | 85 | 4 | ~75-85 |
| 2-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 5 | ~65-75 |
Table 1: Representative yields for Suzuki-Miyaura coupling of this compound.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] This reaction is invaluable for introducing alkynyl groups that can serve as versatile synthetic handles for further transformations or as integral parts of extended π-systems.
Causality of Experimental Choices:
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[7]
-
Catalyst System: A palladium(0) species, often generated in situ from Pd(PPh₃)₄ or a Pd(II) source like PdCl₂(PPh₃)₂, is the primary catalyst. Copper(I) iodide (CuI) acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct. The amine can also serve as the solvent.
-
Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used to ensure an inert atmosphere and prevent unwanted side reactions.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Under a positive flow of argon, add anhydrous, degassed THF and anhydrous, degassed TEA.
-
Add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-acetyl-4-(phenylethynyl)-1H-indazole.
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | TEA | THF | 50 | 6 | ~80-90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | TEA | THF | 50 | 5 | ~85-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | 5 | TEA | THF | 50 | 8 | ~70-80 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | 5 | TEA | THF | RT | 12 | ~60-70 |
Table 2: Representative yields for Sonogashira coupling of this compound.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides.[9][10] This reaction has broad scope and functional group tolerance, making it a valuable tool in drug discovery.[11]
Causality of Experimental Choices:
The key to a successful Buchwald-Hartwig amination is the selection of a suitable palladium catalyst, a bulky electron-rich phosphine ligand, and an appropriate base.[12]
-
Catalyst and Ligand: Palladium precatalysts, such as those developed by Buchwald (e.g., XPhos Pd G3), are often highly effective as they readily form the active catalytic species. The choice of ligand is critical, with bulky biarylphosphine ligands like Xantphos, RuPhos, or BrettPhos demonstrating excellent performance for the amination of aryl bromides.[10][12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be used, particularly for sensitive substrates.[12]
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used. It is crucial to use degassed solvents to prevent oxidation of the palladium catalyst.[12]
Logical Flow of Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
XPhos Pd G3 (Palladium precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv.), XPhos Pd G3 (0.02 equiv.), and NaOtBu (1.4 equiv.).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Under a positive flow of argon, add anhydrous, degassed toluene.
-
Add morpholine (1.2 equiv.) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and carefully quench with water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-acetyl-4-morpholino-1H-indazole.
| Amine | Ligand/Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | XPhos Pd G3 (2) | NaOtBu (1.4) | Toluene | 110 | 18 | ~75-85 |
| Aniline | RuPhos Pd G3 (2) | NaOtBu (1.4) | Toluene | 110 | 20 | ~70-80 |
| n-Butylamine | BrettPhos Pd G3 (2) | LHMDS (1.5) | Dioxane | 100 | 24 | ~60-70 |
| Piperidine | XPhos Pd G3 (2) | NaOtBu (1.4) | Toluene | 110 | 18 | ~70-80 |
Table 3: Representative yields for Buchwald-Hartwig amination of this compound.
V. Deprotection of the N-Acetyl Group
The final step in many synthetic sequences involving this compound is the removal of the N-acetyl protecting group. This can typically be achieved under mild basic or acidic conditions.
Protocol: Basic Hydrolysis of the N-Acetyl Group
Materials:
-
1-acetyl-4-substituted-1H-indazole
-
Methanol
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) solution
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1-acetyl-4-substituted-1H-indazole in methanol.
-
Add an aqueous solution of K₂CO₃ (e.g., 2 M) or NaOH (e.g., 1 M).
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 4-substituted-1H-indazole.[13]
VI. Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of a diverse array of 4-substituted indazoles. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, followed by deprotection, offer reliable and reproducible methods for accessing novel chemical matter for drug discovery and development. As with any chemical transformation, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Application Notes and Protocols: Suzuki Coupling with 1-acetyl-4-bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. Among the myriad of methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable versatility, mild reaction conditions, and broad functional group tolerance.[1][2] This powerful transformation enables the coupling of organoboron compounds with organic halides to forge new C-C bonds, a critical step in the synthesis of complex bioactive molecules.[3][4]
The indazole scaffold is a privileged pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and anti-HIV properties.[4][5] Consequently, the development of robust methods for the functionalization of the indazole ring system is of significant interest to medicinal chemists. This application note provides a detailed experimental procedure for the Suzuki coupling of 1-acetyl-4-bromo-1H-indazole, a key building block for the synthesis of diverse indazole-based compound libraries. The acetyl group at the N-1 position serves as a protecting group, preventing potential side reactions involving the acidic N-H proton and influencing the electronic properties of the indazole ring to favor the desired coupling.[6]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, this compound), forming a Pd(II) intermediate.[8][9]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[9][10]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol details a representative Suzuki coupling reaction between this compound and phenylboronic acid. The principles and procedures outlined here can be adapted for a variety of aryl and heteroaryl boronic acids.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | C₉H₇BrN₂O | 239.07 | 1.0 | 1.0 |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 10 mL | - |
| Water (degassed) | H₂O | 18.02 | 2 mL | - |
Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a commonly used and effective catalyst for Suzuki couplings.[11] For more challenging substrates, other catalysts such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may offer improved performance.[6]
-
Base: Cesium carbonate (Cs₂CO₃) is a strong inorganic base that is effective in promoting the transmetalation step.[1][11] Other bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be used, and the choice of base can influence the reaction outcome.[9][12]
-
Solvent System: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions.[9][11] Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.[7] Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step to prevent the oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.). Then, add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. The reaction temperature may need to be optimized for different substrates.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexane. The disappearance of the starting material (this compound) indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-acetyl-4-phenyl-1H-indazole.[9] For hydrophilic products, it may be beneficial to filter the reaction mixture through a pad of Celite to remove the palladium catalyst before concentration and purification.[13]
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling of this compound.
Troubleshooting and Optimization
| Issue | Possible Cause | Recommendation |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use a fresh bottle of catalyst. |
| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method. | |
| Incorrect base or temperature | Screen different bases (e.g., K₂CO₃, K₃PO₄) and optimize the reaction temperature. | |
| Formation of side products (e.g., homocoupling, debromination) | Suboptimal reaction conditions | Adjust the reaction temperature and time. Consider using a different catalyst/ligand combination. For debromination, using weaker inorganic bases can be beneficial.[6] |
| Difficult purification | Hydrophilic product | For hydrophilic products, consider a modified work-up procedure such as filtering through Celite to remove the catalyst before concentrating the reaction mixture.[13] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-1H-indazoles from this compound. The protocol described provides a solid foundation for researchers to explore the synthesis of a diverse range of indazole derivatives. Careful attention to experimental details, particularly maintaining an inert atmosphere and using appropriately degassed solvents, is crucial for achieving high yields and reproducible results. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, scientists can effectively troubleshoot and optimize this powerful transformation for their specific synthetic targets in the pursuit of novel therapeutic agents.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. ijcrt.org [ijcrt.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of Bioactive Compounds from 1-acetyl-4-bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold and the Versatility of a Key Intermediate
The 1H-indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and biologically active compounds.[1] Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1][2] Notable drugs such as Axitinib, a kinase inhibitor for treating renal cell carcinoma, and Niraparib, a PARP inhibitor, feature the indazole scaffold, highlighting its significance in modern drug discovery.[3][4]
This technical guide focuses on a key building block, 1-acetyl-4-bromo-1H-indazole , and its application in the synthesis of diverse bioactive molecules. The strategic placement of a bromine atom at the 4-position provides a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. The N-acetyl group serves a dual purpose: it protects the indazole nitrogen, preventing unwanted side reactions, and influences the electronic properties of the aromatic system, which can impact the efficiency of subsequent coupling reactions. This protecting group can be readily removed under mild conditions to yield the free N-H indazole, a common feature in many biologically active final products.
This document provides detailed protocols and technical insights for leveraging this compound in three cornerstone reactions of modern synthetic chemistry: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Core Synthetic Strategies: A Gateway to Molecular Diversity
The functionalization of the 4-position of the indazole ring via palladium-catalyzed cross-coupling reactions is a powerful strategy for generating libraries of compounds for structure-activity relationship (SAR) studies. The choice of reaction dictates the type of bond formed and, consequently, the nature of the substituent introduced.
Part 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1H-indazoles
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures.[5] In the context of indazole-based drug discovery, this reaction is instrumental in synthesizing analogues of kinase inhibitors, where an aryl or heteroaryl substituent at the 4-position can engage in critical interactions within the enzyme's active site.
Causality in Experimental Design
The success of the Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.
-
Catalyst and Ligand: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is typically employed. For heteroaryl halides, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often effective as they promote the oxidative addition step and stabilize the catalytic species.[6] The use of pre-formed catalysts like PdCl₂(dppf) can also provide high yields and good functional group tolerance.[1]
-
Base: An inorganic base is required to activate the boronic acid partner. Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the prevalence of side reactions like protodeboronation.[7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typically used to dissolve both the organic and inorganic reaction components.[5][7]
Detailed Protocol: Synthesis of 1-acetyl-4-(4-methoxyphenyl)-1H-indazole
This protocol is a representative example for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 239.07 g/mol | 239 mg (1.0 mmol) |
| 4-Methoxyphenylboronic acid | 1.2 | 151.96 g/mol | 182 mg (1.2 mmol) |
| PdCl₂(dppf) | 0.03 | 816.64 g/mol | 24.5 mg (0.03 mmol) |
| K₂CO₃ | 2.0 | 138.21 g/mol | 276 mg (2.0 mmol) |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Procedure:
-
To a flame-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Part 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-1H-indazoles
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to compounds with extended π-systems.[8][9] These alkynyl-substituted indazoles can be valuable intermediates for further transformations or can themselves exhibit interesting biological activities.
Causality in Experimental Design
-
Catalytic System: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[10]
-
Solvent: Anhydrous, degassed solvents like THF or DMF are commonly used to prevent side reactions and deactivation of the catalyst.
Detailed Protocol: Synthesis of 1-acetyl-4-(phenylethynyl)-1H-indazole
This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 239.07 g/mol | 239 mg (1.0 mmol) |
| Phenylacetylene | 1.2 | 102.14 g/mol | 123 mg (1.2 mmol) |
| PdCl₂(PPh₃)₂ | 0.03 | 701.90 g/mol | 21 mg (0.03 mmol) |
| CuI | 0.05 | 190.45 g/mol | 9.5 mg (0.05 mmol) |
| Triethylamine (TEA) | 2.0 | 101.19 g/mol | 202 mg (2.0 mmol) |
| Anhydrous THF | - | - | 10 mL |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 4-8 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-1H-indazole.
Part 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1H-indazoles
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[12][13] This reaction is particularly relevant for the synthesis of bioactive compounds where an amino linkage is a key structural feature, such as in certain classes of FtsZ inhibitors, which are being investigated as novel antibacterial agents.[14]
Causality in Experimental Design
-
Catalyst and Ligand: Similar to the Suzuki coupling, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands like Xantphos, RuPhos, or BrettPhos are often highly effective in promoting the C-N bond formation.[6][15] The palladium source is typically Pd(OAc)₂ or Pd₂(dba)₃.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Alkali metal alkoxides (e.g., NaOtBu) or amides (e.g., LiHMDS) are commonly used.[3] The choice of base can depend on the pKa of the amine.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are generally used.[13]
Detailed Protocol: Synthesis of 1-acetyl-4-(morpholino)-1H-indazole
The following is a representative protocol for the Buchwald-Hartwig amination of this compound with morpholine.
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 239.07 g/mol | 239 mg (1.0 mmol) |
| Morpholine | 1.2 | 87.12 g/mol | 105 mg (1.2 mmol) |
| Pd₂(dba)₃ | 0.02 | 915.72 g/mol | 18.3 mg (0.02 mmol) |
| Xantphos | 0.04 | 578.68 g/mol | 23.1 mg (0.04 mmol) |
| Cs₂CO₃ | 1.5 | 325.82 g/mol | 489 mg (1.5 mmol) |
| Anhydrous 1,4-Dioxane | - | - | 5 mL |
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.
-
Add anhydrous 1,4-dioxane followed by morpholine via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography.
Part 4: N-Deacetylation to Unveil the Bioactive Scaffold
The final step in many synthetic sequences starting from this compound is the removal of the N-acetyl protecting group to yield the free N-H indazole. This transformation is crucial as the N-H moiety is often essential for biological activity, for instance, by acting as a hydrogen bond donor in an enzyme's active site.
Causality in Experimental Design
The N-acetyl group on an indazole is an amide and can be hydrolyzed under basic or acidic conditions. A mild basic hydrolysis is often preferred to avoid potential side reactions on other functional groups introduced in the preceding coupling steps.
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) in a protic solvent system is effective for this deprotection.[16] Stronger bases like NaOH or KOH can also be used but may require more careful control of reaction conditions.
-
Solvent: A mixture of methanol and water is a common solvent system that facilitates the dissolution of both the substrate and the inorganic base.[16]
Detailed Protocol: General Procedure for N-Deacetylation
This protocol is adapted from a procedure for a similar N-acetyl bromoindazole and is broadly applicable.[16]
| Reagent | Molar Eq. | MW | Amount |
| N-acetyl-4-substituted-1H-indazole | 1.0 | - | (e.g., 1.0 mmol) |
| K₂CO₃ | 2.0 | 138.21 g/mol | 276 mg (2.0 mmol) |
| Methanol | - | - | 5 mL |
| Water | - | - | 5 mL |
Procedure:
-
Dissolve the N-acetyl-4-substituted-1H-indazole in methanol in a round-bottom flask.
-
Add a solution of potassium carbonate in water.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is fully consumed.
-
Upon completion, add water to the reaction mixture and stir for 30 minutes.
-
If a precipitate forms, collect the solid by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, remove the methanol under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the deacetylated product. Further purification by chromatography or recrystallization may be necessary.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of potentially bioactive compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient methods for the functionalization of the indazole C-4 position. The straightforward deacetylation step further enhances the utility of this building block. By applying these protocols, researchers in drug discovery and medicinal chemistry can rapidly generate libraries of novel indazole derivatives for biological screening, accelerating the identification of new therapeutic agents targeting a wide range of diseases.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scite.ai [scite.ai]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Application Note: Strategic N-H Protection of the Indazole Nucleus in 1-Acetyl-4-bromo-1H-indazole for Advanced Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthetic manipulation of this heterocycle, particularly for creating diverse compound libraries, frequently necessitates robust protection of the N-H bond. This application note addresses the specific challenges associated with the N-H protection of 4-bromo-1H-indazole, starting from its common commercially available form, 1-acetyl-4-bromo-1H-indazole. We provide a critical evaluation of the N-acetyl group's limitations and present a detailed guide to superior, alternative protecting group strategies. This document offers field-proven insights, detailed protocols, and a comparative analysis to empower researchers in selecting and implementing the optimal synthetic route for their specific target molecules.
The Challenge: Limitations of the N-Acetyl Protecting Group
The starting material, this compound, provides a convenient entry point for various synthetic transformations. However, the N-acetyl group, while seemingly simple, presents significant limitations that can impede complex, multi-step syntheses.
Causality Behind Experimental Choices: The primary drawback of the N-acetyl group is its lability under both acidic and basic conditions, which are commonly employed for hydrolysis.[2] This sensitivity restricts the available chemical space for subsequent reactions. For instance, transformations requiring strong bases (e.g., organolithium reagents for metallation, or strong hydroxide bases for saponification) will invariably lead to premature and uncontrolled deprotection. A patent for a structurally similar compound demonstrates that the N-acetyl group can be readily cleaved with potassium carbonate in a methanol/water mixture, highlighting its susceptibility to basic hydrolysis.[3]
Furthermore, the electron-withdrawing nature of the acetyl group deactivates the indazole ring, which can be detrimental for certain electrophilic aromatic substitution reactions. Conversely, it is not an effective directing group for valuable transformations like ortho-lithiation, a powerful tool for C-H functionalization. These constraints necessitate a strategic replacement of the acetyl group with a more versatile and robust protecting group.
Strategic Pivot: Deprotection and Re-protection Workflow
The most effective path forward involves a two-phase strategy: quantitative removal of the incumbent acetyl group followed by the installation of a superior protecting group tailored to the planned synthetic route.
Caption: General workflow for protecting group exchange.
Advanced Protecting Group Strategies
The choice of a new protecting group is dictated by its "orthogonality"—its ability to remain intact during various reaction conditions while being removable under specific, non-interfering conditions. We present three robust alternatives to the acetyl group.
The SEM Group: For Directed C-3 Functionalization
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an exceptional choice, particularly when the synthetic plan involves functionalization at the C-3 position of the indazole ring.
-
Expertise & Experience: The SEM group is renowned for its ability to direct ortho-lithiation. In the context of indazoles, protection at the N-2 position with a SEM group masterfully directs regioselective lithiation at the adjacent C-3 position.[4] This creates a powerful nucleophile that can react with a wide array of electrophiles, opening a direct and efficient route to novel 3-substituted indazoles.[4] This strategy circumvents the often low-yielding and harsh conditions required for direct electrophilic substitution at C-3.
-
Trustworthiness (Stability & Deprotection): The SEM group exhibits broad stability towards many reagents, including organometallics (at low temperatures before lithiation), mild acids, and bases. Its removal is achieved under highly specific conditions, ensuring it does not interfere with other synthetic steps. Cleavage is typically performed with fluoride sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions (e.g., aqueous HCl), which do not affect many other common protecting groups.
The Boc Group: A Classic Acid-Labile Handle
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups, valued for its general stability to basic and nucleophilic conditions and its ease of removal with acid.
-
Expertise & Experience: The Boc group is readily installed on the indazole nitrogen using di-tert-butyl dicarbonate (Boc₂O).[5] Its primary advantage lies in its acid lability. It is typically removed with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[5] This makes it orthogonal to protecting groups that are removed by hydrogenation (e.g., Benzyl) or fluoride (e.g., Silyl ethers, SEM). However, its stability under basic conditions is not absolute; some reports indicate that N-Boc on indazoles can be cleaved with methanolic sodium methoxide or even cesium carbonate at elevated temperatures.[6][7][8] This sensitivity should be considered during reaction planning. One notable application is the concomitant deprotection of the Boc group during microwave-assisted Suzuki cross-coupling reactions, which can streamline a synthetic sequence.[9]
-
Trustworthiness (Selectivity): The Boc group is ideal for syntheses that involve base-catalyzed reactions, organometallic reagents (that do not require heating), or hydrogenation steps where an acid-labile group is desired for the final deprotection.
The PMB Group: Robust and Oxidatively Cleaved
The p-methoxybenzyl (PMB) group offers a robust protection strategy, stable to a wider range of conditions than the Boc group, and featuring unique deprotection pathways.
-
Expertise & Experience: The PMB group is typically installed using PMB chloride with a base. It is known to be more stable than the Boc group under basic conditions at elevated temperatures.[10] This makes it a superior choice for reactions like high-temperature cross-couplings or reactions requiring prolonged exposure to basic media. The key feature of the PMB group is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[10] This deprotection mechanism is orthogonal to most other protecting groups. Alternatively, it can be removed with strong acids like TFA, often requiring harsher conditions than Boc removal.[10][11]
-
Trustworthiness (Orthogonality): The PMB group is the protector of choice when the synthetic route involves acidic conditions that would cleave a Boc group, or when a non-hydrogenolytic, non-fluoride-based removal strategy is required.
Comparative Data Summary
The following table summarizes the key characteristics of each protecting group strategy to aid in selection.
| Protecting Group | Installation Conditions | Stability Profile | Deprotection Conditions | Key Advantage |
| Acetyl (Ac) | Ac₂O or AcCl, Base | Labile to strong acid/base, nucleophiles | K₂CO₃/MeOH; aq. HCl[2][3] | Commercially available on substrate. |
| SEM | SEM-Cl, Base (e.g., NaH) in THF | Stable to mild acid/base, organometallics | TBAF in THF; aq. HCl in EtOH[4] | Excellent directing group for C-3 lithiation. |
| Boc | Boc₂O, Base (e.g., DMAP, TEA) | Stable to base (moderate), nucleophiles, H₂ | TFA or HCl in DCM/EtOAc; NaOMe/MeOH[6][7] | Widely used, excellent acid lability. |
| PMB | PMB-Cl, Base (e.g., NaH) in DMF | Stable to strong base, mild acid, H₂ | DDQ or CAN (oxidative); TFA (strong acid)[10][12] | Robustness & unique oxidative cleavage. |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Deprotection of this compound
This protocol yields the essential 4-bromo-1H-indazole intermediate.
Caption: Reaction scheme for N-acetyl deprotection.
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (5 mL per mmol of substrate), add water (5 mL per mmol of substrate).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) to the stirred mixture.
-
Reaction: Stir the suspension at room temperature for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Add water to the reaction mixture and stir for 30 minutes.
-
Isolation: Collect the resulting precipitate by filtration, wash the filter cake thoroughly with water, and dry under vacuum to yield 4-bromo-1H-indazole.[3][13]
Protocol 2: N-SEM Protection of 4-Bromo-1H-indazole
This protocol is optimized for regioselective N-2 protection to facilitate subsequent C-3 lithiation.
-
Reaction Setup: To a solution of 4-bromo-1H-indazole (1.0 eq) in anhydrous THF (10 mL per mmol), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Reagent Addition: Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to separate the N-1 and N-2 isomers. The N-2 isomer is typically favored under these conditions for many indazoles.[4]
Protocol 3: N-PMB Protection of 4-Bromo-1H-indazole
-
Reaction Setup: To a solution of 4-bromo-1H-indazole (1.0 eq) in anhydrous DMF (10 mL per mmol), add sodium hydride (NaH, 60% dispersion, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes.
-
Reagent Addition: Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours until completion is confirmed by TLC.
-
Workup: Quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the N-1 and N-2 PMB-protected isomers.
Protocol 4: Selective Deprotection Methods
-
SEM Group Removal (Fluoride): To a solution of N-SEM protected indazole (1.0 eq) in THF, add tetrabutylammonium fluoride (TBAF, 1M solution in THF, 3.0 eq). Heat the mixture to reflux and monitor by TLC. Upon completion, cool, dilute with water, and extract with ethyl acetate.[4]
-
Boc Group Removal (Acidic): Dissolve the N-Boc protected indazole (1.0 eq) in dichloromethane (DCM, 10 mL per mmol). Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-4 hours. Concentrate the mixture in vacuo and purify as necessary.
-
PMB Group Removal (Oxidative): To a solution of N-PMB protected indazole (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq) at 0 °C. Stir and allow to warm to room temperature. Upon completion, quench with saturated aqueous NaHCO₃, and extract with DCM.[10]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. holzer-group.at [holzer-group.at]
- 12. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 1-Acetyl-4-bromo-1H-indazole in the Synthesis of Novel Agrochemical Scaffolds
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a detailed exploration of 1-acetyl-4-bromo-1H-indazole as a versatile building block in the synthesis of potential agrochemicals. While direct synthesis of a commercially named agrochemical from this specific starting material is not prominently documented in public literature, its structure offers a strategic entry point into a wide array of functionalized indazole derivatives. The indazole core is a recognized pharmacophore in various bioactive molecules, including those with fungicidal and insecticidal properties.[1][2]
This document will elucidate the synthetic utility of this compound, focusing on its role as a protected precursor to the reactive 4-bromo-1H-indazole. We will provide detailed, field-proven protocols for the deprotection of this starting material and its subsequent functionalization via Suzuki-Miyaura cross-coupling—a cornerstone of modern synthetic chemistry for creating novel molecules for agrochemical screening programs.
The Synthetic Strategy: Unveiling the Potential of this compound
This compound (C₉H₇BrN₂O) is a stable, crystalline solid that serves as an excellent starting material for several key reasons:
-
The Acetyl Group as a Protecting Moiety: The acetyl group at the N1 position of the indazole ring plays a crucial role as a protecting group. It ensures the stability of the molecule and prevents unwanted side reactions at this position during subsequent synthetic transformations. This group can be readily and cleanly removed under mild conditions to unmask the reactive N-H of the indazole ring, which can be important for the biological activity of the final compound or for further derivatization.
-
The Bromo Group as a Handle for C-C Bond Formation: The bromine atom at the 4-position of the indazole ring is a versatile functional handle. Its presence allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[3][4] These reactions are fundamental in medicinal and agrochemical chemistry for constructing complex molecular architectures by forming new carbon-carbon or carbon-nitrogen bonds.
The overall synthetic workflow using this compound typically involves a two-stage process: deacetylation followed by cross-coupling.
Caption: General workflow for the utilization of this compound.
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear rationale for each step, ensuring reproducibility and a deeper understanding of the chemical transformations.
This protocol describes the hydrolysis of the acetyl group to yield the key intermediate, 4-bromo-1H-indazole. The use of hydrochloric acid in methanol provides a straightforward and high-yielding method for this transformation.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Notes |
| This compound | 885698-70-4 | C₉H₇BrN₂O | Starting material |
| Methanol (MeOH) | 67-56-1 | CH₄O | Anhydrous grade recommended |
| Hydrochloric Acid (HCl), 6 N | 7647-01-0 | HCl | Aqueous solution |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Drying agent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Aqueous solution, for neutralization |
| Deionized Water | 7732-18-5 | H₂O |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 20.9 mmol) in methanol (80 mL).
-
Acid Addition: To the stirred solution, add 6 N hydrochloric acid (48 mL). The addition of acid catalyzes the hydrolysis of the N-acetyl bond.
-
Reaction Monitoring: Stir the resulting solution at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (2:1). The reaction is typically complete within 7-10 hours.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: To the remaining aqueous residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7). This step neutralizes the excess hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate (e.g., starting from 10:1 to 5:1) to afford 4-bromo-1H-indazole as a solid.
Caption: Workflow for the deacetylation of this compound.
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromo-1H-indazole with a generic aryl or heteroaryl boronic acid. This reaction is a powerful tool for creating novel biaryl structures, which are common motifs in agrochemicals.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Notes |
| 4-Bromo-1H-indazole | 186407-74-9 | C₇H₅BrN₂ | From Protocol 1 |
| Aryl/Heteroaryl Boronic Acid | Varies | Varies | 1.2 equivalents |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 72287-26-4 | C₃₄H₂₈Cl₂FeP₂Pd | Catalyst (2-5 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Base (2-3 equivalents) |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | Anhydrous, degassed solvent |
| Deionized Water | 7732-18-5 | H₂O | Degassed |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | For extraction |
| Brine | 7647-14-5 (NaCl) | NaCl (aq) | For washing |
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask or a sealable reaction vial, add 4-bromo-1H-indazole (e.g., 1.0 g, 5.08 mmol), the aryl/heteroaryl boronic acid (6.10 mmol, 1.2 equiv.), and potassium carbonate (1.76 g, 12.7 mmol, 2.5 equiv.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (186 mg, 0.25 mmol, 5 mol%). The use of a palladium catalyst with a phosphine ligand is critical for the efficiency of the catalytic cycle.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed 1,4-dioxane (20 mL) and degassed deionized water (5 mL) via syringe. The aqueous base is essential for the transmetalation step of the Suzuki reaction.
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl/heteroaryl-1H-indazole.
Caption: Workflow for the Suzuki-Miyaura cross-coupling of 4-bromo-1H-indazole.
Conclusion and Future Perspectives
This compound is a strategically valuable starting material for the synthesis of novel indazole-containing compounds for agrochemical research. The protocols provided herein for its deacetylation and subsequent functionalization via Suzuki-Miyaura coupling offer a robust and versatile platform for generating libraries of derivatives. The ability to introduce a wide range of aryl and heteroaryl substituents at the 4-position of the indazole core allows for the systematic exploration of the structure-activity relationships of this important scaffold. Further exploration of other cross-coupling reactions, such as Sonogashira and Buchwald-Hartwig amination, can further expand the chemical space accessible from this versatile intermediate, paving the way for the discovery of new and effective agrochemicals.
References
- 1. Novel indazolylchromones: synthesis, fungicidal evaluation, molecular docking and aquatic toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Application Note & Protocols: Strategic Derivatization of 1-Acetyl-4-bromo-1H-indazole for Biological Screening Libraries
Abstract
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically evaluated and marketed drugs.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective therapeutic agents targeting a wide array of biological targets, including protein kinases and receptors.[1][4] This guide provides a comprehensive technical overview and detailed protocols for the strategic derivatization of 1-acetyl-4-bromo-1H-indazole, a key building block for generating diverse chemical libraries for high-throughput biological screening. We will detail methodologies for orthogonal functionalization at the N1 and C4 positions, enabling the systematic exploration of the chemical space around the indazole core to identify novel bioactive compounds.
Introduction: The Strategic Value of the Indazole Scaffold
Indazole-containing compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[2][5][6] The bicyclic system's rigidity and ability to participate in crucial hydrogen bonding interactions make it an ideal anchor for binding to enzyme active sites and receptors.[1] The starting material, this compound, is an excellent substrate for library synthesis due to its two distinct and orthogonally reactive sites:
-
The N1-Acetyl Group: This serves as a protecting group that can be readily removed to reveal a secondary amine. The free N-H can then be functionalized with a variety of alkyl or aryl groups, allowing for modulation of properties like solubility, cell permeability, and target engagement.
-
The C4-Bromo Group: The bromine atom at the 4-position is a versatile synthetic handle, ideally positioned for modification via modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse carbon- and nitrogen-based substituents, profoundly influencing the molecule's steric and electronic profile and enabling fine-tuning of its structure-activity relationship (SAR).
This document outlines a logical workflow for leveraging these reactive sites to build a library of novel indazole derivatives.
Overall Derivatization Strategy
The core strategy involves a divergent synthetic approach starting from this compound. Two primary vectors of diversification are pursued: modification at the C4-position via cross-coupling, followed by deprotection and subsequent re-functionalization at the N1-position. This approach maximizes molecular diversity from a single, readily accessible starting material.
Figure 1: A divergent workflow for creating a diverse indazole library.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).
Protocol 1: C4-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds.[7] It offers excellent functional group tolerance, and its mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination.[8]
Rationale: We select [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst. The dppf ligand is known to be effective for coupling heterocyclic halides, promoting high yields and preventing side reactions like dehalogenation.[9] A mixed solvent system of 1,4-dioxane and water is used to ensure the solubility of both the organic substrate and the inorganic base.
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 239.06 | 1.0 | 1.0 | 239 mg |
| Arylboronic Acid | - | 1.2 | 1.2 | Varies |
| Pd(dppf)Cl₂ | 731.70 | 0.05 | 0.05 | 37 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (239 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add Pd(dppf)Cl₂ catalyst (37 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter it through a pad of Celite®, washing with ethyl acetate (20 mL).[8]
-
Transfer the filtrate to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-acetyl-4-aryl-1H-indazole derivative.
Protocol 2: C4-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[10] The choice of ligand is critical for achieving high efficiency, especially with heterocyclic substrates.
Rationale: For this transformation, a catalyst system comprising Pd₂(dba)₃ (a stable Pd(0) source) and a sterically hindered biaryl phosphine ligand like XPhos is highly effective. Sodium tert-butoxide is used as a strong, non-nucleophilic base to facilitate the deprotonation of the amine and the catalyst cycle.
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 239.06 | 1.0 | 1.0 | 239 mg |
| Amine (Primary or Secondary) | - | 1.2 | 1.2 | Varies |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18 mg |
| XPhos | 476.65 | 0.08 | 0.08 | 38 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene | - | - | - | 10 mL |
Step-by-Step Procedure:
-
In an oven-dried vial under an inert atmosphere, combine this compound (239 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (38 mg, 0.08 mmol).
-
Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol).
-
Seal the vial and heat the mixture to 100-110 °C for 12-24 hours, with stirring. Monitor reaction completion by LC-MS.
-
Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite®.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the 1-acetyl-4-amino-1H-indazole product.
Protocol 3: N1-Deacetylation
Removal of the N-acetyl group is necessary to enable further derivatization at the N1 position. This is typically achieved via acid- or base-catalyzed hydrolysis.
Rationale: Acid-catalyzed hydrolysis using hydrochloric acid in methanol is a clean and effective method.[11] The methanol co-solvent aids in the solubility of the substrate, and the reaction can typically be driven to completion with gentle heating.
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| 1-Acetyl-4-substituted-1H-indazole | - | 1.0 | 1.0 | Varies |
| Methanol (MeOH) | - | - | - | 10 mL |
| Concentrated HCl (12M) | - | - | - | 2 mL |
Step-by-Step Procedure:
-
Dissolve the 1-acetyl-4-substituted-1H-indazole (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add concentrated hydrochloric acid (2 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 65 °C) for 2-6 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the solution to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the residue with water (15 mL) and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the 4-substituted-1H-indazole. The product is often pure enough for the next step, but can be purified by chromatography if necessary.
Protocol 4: N1-Alkylation
With the N-H free, the final diversification step can be performed. N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers.[12] Reaction conditions must be carefully chosen to favor the desired N1 product.
Rationale: Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF deprotonates the indazole nitrogen quantitatively. This anion then acts as a nucleophile, reacting with an alkyl halide. This method generally provides good selectivity for the thermodynamically favored N1 isomer.[12]
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| 4-Substituted-1H-indazole | - | 1.0 | 1.0 | Varies |
| Sodium Hydride (NaH, 60% in oil) | 24.00 | 1.2 | 1.2 | 48 mg |
| Alkyl Halide (e.g., R-Br) | - | 1.1 | 1.1 | Varies |
| N,N-Dimethylformamide (DMF) | - | - | - | 5 mL |
Step-by-Step Procedure:
-
To a stirred suspension of NaH (48 mg of 60% dispersion, 1.2 mmol) in anhydrous DMF (3 mL) under an inert atmosphere at 0 °C, add a solution of the 4-substituted-1H-indazole (1.0 mmol) in anhydrous DMF (2 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Once complete, carefully quench the reaction by the slow addition of water (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography, carefully separating the N1 and N2 isomers if necessary, to yield the final product.
Compound Characterization & Screening
Characterization: All synthesized derivatives must be rigorously characterized to confirm their structure and purity before biological screening. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and regiochemistry of substitution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for screening.
Biological Screening Cascade: The newly synthesized library of indazole derivatives can be submitted to a variety of biological assays. A typical cascade might involve:
-
Primary High-Throughput Screening (HTS): Single-concentration screening against a specific target (e.g., a kinase panel, receptor binding assay) to identify initial "hits."
-
Dose-Response Confirmation: Hits are re-tested at multiple concentrations to confirm activity and determine potency (e.g., IC₅₀ or EC₅₀ values).
-
Secondary/Selectivity Assays: Confirmed hits are tested against related targets to assess selectivity and rule out off-target effects.
-
In Vitro ADME/Tox: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties to prioritize compounds with drug-like characteristics.
Figure 2: Workflow from compound synthesis to lead identification.
Conclusion
The protocols detailed herein provide a robust and flexible platform for the derivatization of this compound. By employing modern synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig couplings in concert with standard protection/deprotection and alkylation strategies, researchers can efficiently generate large, diverse libraries of novel indazole compounds. This strategic approach is fundamental to the early stages of drug discovery, enabling the systematic exploration of chemical space to identify promising lead candidates for a multitude of therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Indazole as a Privileged Scaffold: The Derivatives and their Ther...: Ingenta Connect [ingentaconnect.com]
- 5. scispace.com [scispace.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. dc.etsu.edu [dc.etsu.edu]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Acetyl-4-bromo-1H-indazole
Welcome to the Technical Support Center for the purification of crude 1-acetyl-4-bromo-1H-indazole. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity material for their downstream applications. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and analogous procedures for similar compounds.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is critical as impurities can lead to side reactions, lower yields in subsequent steps, and the formation of difficult-to-separate byproducts in the final active pharmaceutical ingredient (API). This guide will equip you with the necessary knowledge to tackle common purification challenges and ensure the integrity of your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of crude this compound.
Issue 1: The final product is contaminated with unreacted 4-bromo-1H-indazole.
-
Cause: Incomplete acetylation of the starting material. This can be due to insufficient acetylating agent, suboptimal reaction temperature, or short reaction time.
-
Solution:
-
Reaction Optimization: Before purification, ensure the acetylation reaction has gone to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The starting material, 4-bromo-1H-indazole, is significantly more polar than the acetylated product.
-
Column Chromatography: If unreacted starting material is present, silica gel column chromatography is the most effective method for its removal. 4-bromo-1H-indazole will have a lower Rf value and will elute much later than the desired 1-acetyl product. A solvent system of ethyl acetate/hexane or ethyl acetate/cyclohexane is a good starting point.[1]
-
Issue 2: Presence of the undesired 2-acetyl-4-bromo-1H-indazole regioisomer.
-
Cause: Acetylation of 4-bromo-1H-indazole can occur on either the N1 or N2 position of the indazole ring, leading to the formation of two regioisomers. The ratio of these isomers depends on the reaction conditions (base, solvent, temperature).
-
Solution:
-
Column Chromatography: The 1-acetyl and 2-acetyl isomers have different polarities and can be separated by silica gel column chromatography. Based on analogous separations of N-alkylated indazoles, the 1-acetyl isomer is typically less polar than the 2-acetyl isomer and will have a higher Rf value on TLC.[1] A gradient elution with an ethyl acetate/hexane or ethyl acetate/cyclohexane mobile phase is recommended for optimal separation.
-
Recrystallization: In some cases, fractional recrystallization can be employed to separate regioisomers. This requires careful solvent screening to find a system where one isomer is significantly less soluble than the other.
-
Issue 3: Low recovery of the purified product after column chromatography.
-
Cause: This can be due to several factors, including irreversible adsorption of the product onto the silica gel, using a solvent system that is too polar (causing rapid elution with poor separation), or using a solvent system that is not polar enough (product remains on the column).
-
Solution:
-
TLC Optimization: Before running the column, optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired this compound.
-
Deactivation of Silica Gel: If you suspect your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica. This can be prepared by flushing the packed column with a solvent mixture containing a small amount of a tertiary amine like triethylamine (1-2%) before loading your sample.
-
Dry Loading: If your crude product has poor solubility in the initial column solvent, consider a dry loading technique. Dissolve your crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your column.
-
Issue 4: The purified product shows signs of deacetylation.
-
Cause: The acetyl group on the indazole can be labile, especially under acidic or basic conditions, or in the presence of nucleophiles like water or methanol, particularly at elevated temperatures.[2] Hydrolysis can occur during aqueous workup or even during purification on silica gel if the conditions are not carefully controlled.
-
Solution:
-
Neutral Workup: During the reaction workup, use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid and avoid prolonged contact with acidic or basic aqueous layers.
-
Anhydrous Conditions: Ensure all solvents used for chromatography are anhydrous.
-
Avoid Protic Solvents in Recrystallization at High Temperatures: If attempting recrystallization, be cautious with protic solvents like methanol or ethanol at reflux, as this can promote deacetylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the purity of this compound?
A1: Thin-Layer Chromatography (TLC) is an excellent initial method for a quick assessment of purity. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. 1H NMR is particularly useful for identifying the presence of the 2-acetyl regioisomer and unreacted starting material.
Q2: What are the expected 1H NMR chemical shift differences between the 1-acetyl and 2-acetyl isomers?
Q3: What is a good starting solvent system for recrystallizing crude this compound?
A3: A good starting point for recrystallization is to screen a range of solvents with varying polarities. Based on protocols for similar compounds, a binary solvent system is often effective. A common approach is to dissolve the crude material in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then add a less polar "anti-solvent" (e.g., hexane or heptane) dropwise until turbidity is observed. Allowing the solution to cool slowly should induce crystallization. For related bromo-indazoles, a methanol/water mixture has also been shown to be effective for separating isomers.[4]
Q4: How can I confirm the identity of my purified product?
A4: The identity of the purified this compound should be confirmed using a combination of analytical techniques, including:
-
1H and 13C NMR Spectroscopy: To confirm the structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of crude this compound to separate it from unreacted starting material and the 2-acetyl regioisomer.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (ACS grade)
-
Hexane or Cyclohexane (ACS grade)
-
TLC plates (silica gel 60 F254)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various ratios of ethyl acetate/hexane (e.g., 1:9, 2:8, 3:7) to find a solvent system that gives good separation between the desired product, the starting material, and any byproducts. Aim for an Rf of ~0.25 for the this compound.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase (the optimized solvent system from the TLC analysis).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the solution onto the top of the silica gel column.
-
Alternatively, use the dry loading method described in the Troubleshooting Guide.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the elution of compounds using TLC. Spot each fraction (or every few fractions) on a TLC plate and visualize under UV light.
-
The less polar 1-acetyl isomer will elute before the more polar 2-acetyl isomer and the significantly more polar 4-bromo-1H-indazole.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Assess the purity of the final product by TLC, HPLC, and NMR.
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying crude this compound by recrystallization. Solvent selection is key and may require some initial screening.
Materials:
-
Crude this compound
-
A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Screening (Small Scale):
-
Place a small amount of the crude material (20-30 mg) in a test tube.
-
Add a small amount of a single solvent and observe solubility at room temperature.
-
If insoluble, gently heat the mixture. A good single solvent for recrystallization will dissolve the compound when hot but not when cold.
-
For a two-solvent system, dissolve the compound in a minimal amount of a hot "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy.
-
-
Recrystallization (Larger Scale):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a binary system) in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
Data Presentation
Table 1: TLC Analysis of a Typical Acetylation Reaction Mixture
| Compound | Typical Rf Value (20% Ethyl Acetate in Hexane) | Appearance under UV light (254 nm) |
| 4-bromo-1H-indazole (Starting Material) | ~0.1 | Quenches |
| This compound (Product) | ~0.4 | Quenches |
| 2-acetyl-4-bromo-1H-indazole (Isomer) | ~0.3 | Quenches |
Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent quality, and ambient conditions.
Visualizations
Workflow for Purification Method Selection
Caption: Decision workflow for selecting the appropriate purification method.
Logical Relationship of Potential Impurities
References
Section 1: The Primary Challenge: N1 vs. N2 Acetylation Regioselectivity
Answering the user's request.## Technical Support Center: Synthesis of 1-acetyl-4-bromo-1H-indazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during this synthesis. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. This resource provides troubleshooting guides and FAQs in a direct question-and-answer format to help you navigate potential pitfalls, optimize your reaction conditions, and ensure the integrity of your final product.
The most frequent issue in the acylation of the indazole scaffold is the formation of a mixture of regioisomers: the desired N1-acetylated product and the undesired N2-acetylated isomer. Controlling this regioselectivity is paramount for yield, purity, and downstream success.
FAQ 1.1: My TLC and LC-MS show two distinct spots/peaks with the same mass as my target product. What is the likely impurity?
Answer: You are almost certainly observing a mixture of the N1-acetyl (desired) and N2-acetyl (isomeric impurity) regioisomers of 4-bromo-1H-indazole. The indazole anion, formed upon deprotonation by a base, has nucleophilic character at both the N1 and N2 positions, leading to the potential for two different products. While the 1H-indazole tautomer is generally more thermodynamically stable, kinetic and thermodynamic factors during the reaction can lead to mixtures.[1][2]
Troubleshooting Guide 1.1: How to Control N1-Regioselectivity
Controlling the N1:N2 ratio is a function of base, solvent, and temperature. The goal is to favor the formation of the more thermodynamically stable N1 isomer.
Core Principle: The choice of base and solvent influences the position of the counter-ion (e.g., Na⁺, K⁺), which can sterically or electronically direct the incoming acetyl group. Generally, conditions that allow for thermodynamic equilibration favor the N1 product.[1]
Data Presentation: Effect of Reaction Conditions on N1/N2 Regioselectivity
| Entry | Base | Solvent | Temperature (°C) | Typical Outcome | Rationale & Citation |
| 1 | NaH | THF / DMF | 0 to 25 | High N1 selectivity | A strong, non-nucleophilic base in an aprotic solvent favors the thermodynamic N1 product. This is a widely adopted and reliable method.[3][4] |
| 2 | K₂CO₃ | Acetone / DMF | 25 to Reflux | Mixture of N1/N2 | A weaker base may not fully deprotonate the indazole, and the reaction can be less selective, often requiring heat which can lead to other side reactions.[5] |
| 3 | Et₃N / Pyridine | DCM / Acetonitrile | 0 to 25 | Often favors N2 or gives mixtures | Organic bases are generally less effective at promoting high N1 selectivity and can lead to the kinetically favored N2 product. |
| 4 | Electrochemical | Acetonitrile | 25 | High N1 selectivity | An "anion pool" approach generates the indazole anion cleanly, leading to selective N1 acylation upon addition of the anhydride.[6][7] |
Recommended Protocol for High N1 Selectivity:
-
Inert Atmosphere: Dry your glassware thoroughly and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Solvent & Starting Material: Dissolve 4-bromo-1H-indazole in anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30-60 minutes at 0 °C. You should observe hydrogen gas evolution.
-
Acetylation: Slowly add acetic anhydride or acetyl chloride dropwise while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or ice-cold water.
Trustworthiness: This protocol is self-validating. By monitoring the reaction, you can directly observe the clean conversion of the starting material primarily into a single, higher Rƒ product (the N1-acetyl isomer is typically less polar than the starting indazole). The careful, controlled addition at low temperature minimizes side reactions.
Section 2: Process Stability and Purification Challenges
Even with optimal regioselectivity, challenges can arise during workup and purification, primarily related to the stability of the acetyl group.
FAQ 2.1: My reaction appeared to go to completion, but after workup and purification, my yield is low and I've recovered the 4-bromo-1H-indazole starting material. What happened?
Answer: This is a classic case of deacetylation . The N-acetyl bond on the indazole is labile and can be cleaved under either acidic or strongly basic aqueous conditions, hydrolyzing the product back to the starting material.[8][9] This is particularly common during aqueous workups if the pH is not controlled or during silica gel chromatography if acidic eluents or additives are used.
Troubleshooting Guide 2.1: Preventing Deacetylation
Core Principle: Maintain neutral or near-neutral conditions throughout the workup and purification process.
Experimental Protocol: Workup and Purification
-
Quenching: After the reaction is complete, quench it by pouring it into a beaker of ice water or a cold, saturated solution of ammonium chloride (NH₄Cl), which is a mild acid salt that will neutralize any remaining base without creating a strongly acidic environment.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers sequentially with:
-
Water (to remove water-soluble salts).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Brine (to aid in drying).
-
Crucially, avoid washing with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification:
-
Column Chromatography: Use a neutral solvent system like hexanes/ethyl acetate or dichloromethane/methanol. If peak tailing occurs, consider deactivating the silica gel by pre-treating it with a 1-2% solution of triethylamine in your eluent system.
-
Crystallization: This is often the best method for achieving high purity and avoiding deacetylation. Screen for suitable solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one where the product has high solubility when hot and low solubility when cold.[10]
-
Section 3: Starting Material Purity
FAQ 3.1: Could impurities in my 4-bromo-1H-indazole starting material cause issues?
Answer: Absolutely. The purity of your starting material is critical. Common issues include:
-
Isomeric Impurities: If the synthesis of 4-bromo-1H-indazole was not regioselective, you could have other brominated indazole isomers (e.g., 6-bromo or 7-bromo) present. These will acetylate alongside your main starting material, leading to a complex mixture of products that can be very difficult to separate.
-
Unreacted Precursors: Residual reagents from the bromination step can interfere with the acetylation reaction.
Troubleshooting Guide 3.1: Verifying Starting Material Purity
-
NMR Spectroscopy: Take a ¹H NMR of your 4-bromo-1H-indazole. The spectrum should be clean, with the expected aromatic splitting pattern. The presence of multiple, distinct aromatic patterns suggests isomeric impurities.
-
Melting Point: The reported melting point for 4-bromo-1H-indazole is in the range of 160-167 °C.[11] A broad or significantly depressed melting point indicates the presence of impurities.
-
Purification: If you suspect your starting material is impure, purify it by recrystallization or column chromatography before proceeding with the acetylation step.[10] This initial investment of time will save significant effort in purifying the final product.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ucc.ie [research.ucc.ie]
- 5. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [helda.helsinki.fi]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 4-Bromo-1H-indazole | 186407-74-9 [amp.chemicalbook.com]
Technical Support Center: N-Alkylation of 6-Bromo-1H-indazole
Welcome to the technical support center for the N-alkylation of 6-bromo-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. The indazole scaffold is a privileged motif in medicinal chemistry, but its alkylation is often complicated by the formation of regioisomeric mixtures.[1][2] This resource provides in-depth, evidence-based troubleshooting advice and detailed protocols to help you achieve your desired N1 or N2 alkylated product with high selectivity.
Frequently Asked Questions (FAQs)
Q1: I'm performing an N-alkylation on 6-bromo-1H-indazole and consistently getting a mixture of N1 and N2 isomers. Why is this happening?
Answer: This is the most common challenge in indazole chemistry. The indazole anion, formed after deprotonation, is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N2).[3] The resulting ratio of N1 to N2 alkylated products is highly dependent on a delicate balance of factors, including your choice of base, solvent, alkylating agent, and reaction temperature.[4][5]
The two nitrogen atoms have different electronic and steric environments. The reaction outcome is governed by the interplay between the thermodynamically more stable 1H-indazole tautomer and the kinetically accessible reaction pathways.[2][6][7] Conditions that allow for equilibrium between the isomers will typically favor the more stable N1 product, while conditions that favor a rapid, irreversible reaction can sometimes lead to the N2 product.[1][8] Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) is well-known to produce mixtures of both regioisomers.[1][9][10]
Q2: How can I improve the regioselectivity to favor the N1-alkylated product?
Answer: To achieve high N1 selectivity, you need to use conditions that favor thermodynamic control, where the more stable N1 product is predominantly formed.
Causality: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][6][7] By choosing conditions that exploit this stability difference, you can drive the reaction toward the N1 isomer. The most effective and widely cited method involves the use of a strong, non-nucleophilic hydride base in a non-polar aprotic solvent.
-
Primary Recommendation (Thermodynamic Control): The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is the gold standard for achieving high N1 selectivity.[4][7][11] It is believed that the sodium cation (Na⁺) forms a tight ion pair, coordinating with the N2 nitrogen. This coordination sterically shields the N2 position, directing the incoming alkylating agent to attack the N1 position.[4][10] This effect is particularly pronounced when an electron-withdrawing group is present at the C3 position.[3][7]
-
Alternative Conditions: For certain substrates, such as methyl 5-bromo-1H-indazole-3-carboxylate, using cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures (e.g., 90 °C) has also been shown to produce the N1-substituted product with excellent yield and regioselectivity.[2][3]
A recent development for synthesizing unfunctionalised N1-alkyl indazoles involves a two-step process: an initial enamine condensation with an aldehyde followed by hydrogenation. This method shows exclusive N1 selectivity, driven by thermodynamics, and has been demonstrated on a large scale.[8][9]
Q3: My target molecule is the N2-alkylated isomer. What conditions should I use to achieve this selectively?
Answer: Selectively forming the N2 isomer requires circumventing the thermodynamic preference for the N1 position. This is typically achieved through conditions that favor kinetic control or by altering the steric environment of the indazole.
-
Mitsunobu Reaction (Kinetic Control): The Mitsunobu reaction is a highly effective method for obtaining the N2-alkylated product.[4] By reacting the indazole with an alcohol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF, the N2 isomer is often formed preferentially.[1][2][7]
-
Steric Directing Groups: The presence of a bulky substituent at the C7 position of the indazole ring can sterically block the N1 position, forcing the alkylating agent to react at N2.[1][3] Even under conditions that would normally favor N1 (like NaH/THF), electron-withdrawing groups such as nitro (-NO₂) or carboxylate (-CO₂Me) at the C7 position can confer excellent N2 regioselectivity (≥96%).[5][11]
-
Specialized Reagents: A highly selective method for N2-alkylation involves using primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by a catalyst like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.[6][12] This approach has been shown to provide the N2 product exclusively, with no N1 isomer observed.[6][12]
Q4: My reaction is slow or fails to go to completion. What are the likely causes and solutions?
Answer: Incomplete conversion can stem from several issues related to reagents, conditions, or the substrate itself.
-
Inactive Base: Sodium hydride (NaH) is notoriously sensitive to air and moisture. If your NaH is old or has been improperly handled, it may be partially or fully quenched.
-
Solution: Use fresh NaH from a newly opened container. A common practice is to wash the NaH dispersion with anhydrous hexanes to remove the protective mineral oil before use, though this must be done with extreme caution under an inert atmosphere.
-
-
Insufficient Deprotonation: The indazole proton (pKa ≈ 14) must be fully removed for the alkylation to proceed efficiently.
-
Solution: Ensure you are using a sufficient excess of base (typically 1.1-1.2 equivalents). Allow adequate time for the deprotonation step (e.g., 30 minutes at 0 °C followed by 30 minutes at room temperature) before adding the alkylating agent.[3]
-
-
Poorly Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl. If you are using an alkyl chloride, the reaction may be sluggish.
-
Solution: Consider switching to the corresponding alkyl bromide or iodide. Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction through an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide.
-
-
Steric Hindrance: If your alkylating agent or indazole substrate (e.g., with a bulky C7 substituent) is sterically hindered, the reaction may require more forcing conditions.[9]
-
Solution: Increase the reaction temperature and/or extend the reaction time. Monitor progress carefully by TLC or LC-MS to avoid decomposition.
-
Q5: Separating the N1 and N2 isomers is proving very difficult. Do you have any advice for purification?
Answer: The N1 and N2 isomers of 6-bromoindazole derivatives often have very similar polarities, making them challenging to separate by standard flash column chromatography.[3]
-
Optimize Chromatography:
-
Shallow Gradient: Avoid steep gradients. A very slow, shallow gradient of your chosen solvent system will provide the best chance of separation.
-
Solvent System Screening: Experiment with different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol or an ether/hexane system can improve resolution.
-
High-Performance Column: If available, use a high-performance flash chromatography system with high-quality silica for better separation efficiency.
-
-
Recrystallization: If you have a mixture of solids, recrystallization can be a powerful and scalable purification technique. Screen various solvent systems (e.g., mixtures of ethanol/water, acetone/water, or ethyl acetate/hexanes) to find one where the solubility of the two isomers is significantly different.[13] This method can often yield a single isomer with >99% purity.[13]
-
Optimize the Reaction: The best solution is often to avoid the problem in the first place. Revisit the reaction conditions using the advice in Q2 and Q3 to maximize the formation of your desired isomer, thereby simplifying or eliminating the need for a difficult separation.[3]
Process Visualization & Decision Making
The following diagrams illustrate the general experimental workflow and the decision-making process for achieving regioselectivity.
Caption: General experimental workflow for indazole N-alkylation.
Caption: Decision tree for selecting regioselective conditions.
Key Experimental Protocols
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is adapted from studies demonstrating high N1-regioselectivity using NaH/THF.[3][7][11]
-
Preparation: Add 6-bromo-1H-indazole (1.0 eq.) to a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous THF (to make a ~0.1 M solution).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the suspension. If the alkylating agent is a solid, dissolve it in a minimal amount of anhydrous THF before adding.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 50 °C). Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation (Mitsunobu Reaction)
This protocol utilizes Mitsunobu conditions, which often favor kinetic N2-alkylation.[1][2]
-
Preparation: To a solution of 6-bromo-1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF, cool the solution to 0 °C.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. A color change and/or precipitation may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography. The triphenylphosphine oxide byproduct is often less polar and will elute before the desired N2-alkylated product.
Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor N1/N2 Selectivity | Reaction conditions favor a mixture (e.g., K₂CO₃/DMF). | For N1: Switch to NaH in anhydrous THF.[4][7] For N2: Use Mitsunobu conditions or specialized reagents like trichloroacetimidates.[2][6][12] |
| Low or No Conversion | Inactive base (NaH); Poorly reactive alkylating agent (R-Cl); Steric hindrance. | Use fresh NaH; Switch to R-Br or R-I, or add catalytic NaI; Increase temperature and reaction time. |
| Difficulty Separating Isomers | Similar polarity of N1 and N2 products. | Optimize chromatography with a shallow gradient; Screen different solvent systems; Attempt recrystallization from a mixed solvent system.[13] |
| Side Product Formation | Reaction run too hot or for too long; Impure reagents. | Monitor reaction closely and stop when complete; Use purified reagents and anhydrous solvents. |
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. wuxibiology.com [wuxibiology.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. research.ucc.ie [research.ucc.ie]
- 12. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Acetyl-4-bromo-1H-indazole
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-acetyl-4-bromo-1H-indazole. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to help you navigate common challenges and optimize your experimental outcomes.
Reaction Overview and Core Principles
The synthesis of this compound is a standard N-acylation reaction. The primary challenge in acylating the indazole scaffold is controlling the regioselectivity between the N-1 and N-2 positions of the pyrazole ring. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1] Consequently, reaction conditions can be manipulated to favor the formation of the more stable N-1 acetylated product.
The reaction typically involves treating 4-bromo-1H-indazole with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
Answer: Low conversion is a common issue that can stem from several factors. A systematic approach is key to diagnosing the problem.
-
Insufficient Activation: The N-H bond of the indazole is acidic (pKa ≈ 13.9) but may require a suitable base to facilitate acylation, especially with a less reactive acylating agent like acetic anhydride.
-
Recommendation: If using acetic anhydride without a base, consider adding a catalytic amount of a strong acid (like H₂SO₄) or, more commonly, a base like pyridine or triethylamine (TEA) to activate the indazole. Sodium hydride (NaH) can also be used to deprotonate the indazole first, followed by the addition of the acetylating agent, which often leads to high N-1 selectivity.[1][2]
-
-
Reaction Temperature: Acylation reactions are often temperature-dependent.
-
Recommendation: If running the reaction at room temperature, try gentle heating (e.g., 40-50°C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) to avoid potential side reactions at higher temperatures.
-
-
Reagent Quality: Acetic anhydride can hydrolyze over time to acetic acid if exposed to moisture. Acetyl chloride is highly reactive and will readily hydrolyze.
-
Recommendation: Use freshly opened or properly stored reagents. If in doubt, verify the purity of your acetylating agent.
-
-
Starting Material Purity: Ensure your 4-bromo-1H-indazole is pure and dry. Impurities can interfere with the reaction.[3]
Q2: I've isolated a product, but my NMR spectrum is complex. How do I deal with the N-2 isomer?
Answer: Formation of the N-2 regioisomer is the most significant side reaction.[4] While the N-1 product is thermodynamically favored, the N-2 isomer can form under kinetic control.
-
Mechanism Insight: The N-1 substituted indazole is generally more stable due to the aromaticity of the benzene ring being maintained, resembling a benzamide structure. The N-2 isomer disrupts this conjugation to a greater extent. It has been shown that N-2 acylindazoles can isomerize to the more stable N-1 regioisomer under certain conditions.[1]
-
Optimization Strategy:
-
Solvent Choice: Using a polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can influence selectivity.[1]
-
Base Selection: Strong, non-nucleophilic bases like Sodium Hydride (NaH) in THF are known to promote high N-1 regioselectivity in alkylations and can be effective here as well.[1][2] This is because the indazolide anion is formed, and the subsequent acylation is sterically and electronically directed to N-1.
-
Equilibration: Allowing the reaction to stir for a longer period, sometimes with gentle heating, can facilitate the isomerization of any kinetically formed N-2 product to the more stable N-1 product.[1]
-
-
Purification: If the N-2 isomer does form, it can often be separated from the desired N-1 product by column chromatography on silica gel, as the two isomers typically have different polarities.[4]
Q3: My product decomposes during workup or purification. How can I improve its stability?
Answer: The acetyl group of this compound can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.
-
Workup Conditions: Avoid prolonged exposure to strong acids or bases during the aqueous workup. Use a mild base like sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like sodium hydroxide (NaOH). Ensure the workup is performed at a low temperature (e.g., in an ice bath).
-
Purification on Silica Gel: While silica gel is generally considered acidic, it is usually suitable for the chromatography of this compound. However, if you observe significant decomposition on the column ("streaking" or loss of mass), you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%).
-
Storage: Store the purified product in a cool, dry place, protected from moisture to prevent slow hydrolysis over time. Electron-withdrawing groups on the indazole ring can increase its sensitivity to hydrolysis.[5]
Experimental Protocols
The following protocols provide a starting point for the synthesis and purification. Optimization may be required based on your specific laboratory conditions and reagent quality.
Protocol 1: Synthesis of this compound
This protocol uses standard, accessible reagents and conditions that favor the formation of the N-1 isomer.
| Reagent/Parameter | Amount/Value | Molar Equivalents |
| 4-Bromo-1H-indazole | 1.97 g | 1.0 eq (10 mmol) |
| Acetic Anhydride | 1.4 mL | 1.5 eq (15 mmol) |
| Pyridine (Solvent/Base) | 20 mL | - |
| Reaction Temperature | 25°C (Room Temp) | - |
| Reaction Time | 4-6 hours | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-indazole (1.97 g, 10 mmol) in pyridine (20 mL).
-
Slowly add acetic anhydride (1.4 mL, 15 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The product spot should be less polar than the starting material.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice water (100 mL) to precipitate the product.
-
Stir for 30 minutes, then collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove residual pyridine.
-
Dry the crude product under vacuum. The crude solid can be further purified by crystallization.
Protocol 2: Purification by Crystallization
Crystallization is an effective method for purifying the final product, removing unreacted starting material and soluble impurities.[6]
Procedure:
-
Solvent Selection: Screen for a suitable solvent. Methanol or ethanol often work well. The ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., methanol) required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
-
Q1: What is the purpose of the base in this reaction?
-
A1: The base serves two potential roles. A non-nucleophilic base like NaH acts as a deprotonating agent, forming the indazolide anion, which is a much more potent nucleophile.[1] A base like pyridine or triethylamine can act as a nucleophilic catalyst (forming a highly reactive acetylpyridinium intermediate) and also as an acid scavenger to neutralize the acetic acid byproduct formed when using acetic anhydride.
-
-
Q2: Can I use acetyl chloride instead of acetic anhydride?
-
A2: Yes, acetyl chloride is a more reactive acetylating agent and can be used. However, the reaction is more exothermic and generates HCl as a byproduct. You must include a non-nucleophilic base (like triethylamine) in at least a stoichiometric amount to neutralize the HCl. The reaction should be performed at a low temperature (e.g., 0°C) to control its reactivity.
-
-
Q3: How do I distinguish the N-1 and N-2 isomers using ¹H NMR?
-
A3: The chemical shifts of the protons on the indazole ring, particularly the proton at the 3-position, can help distinguish the isomers. In many cases, the chemical environment of the protons will be sufficiently different to allow for identification, often with the aid of 2D NMR techniques like NOESY to look for through-space correlations to the acetyl methyl group. Comparing the spectra to literature data for similar N-1 and N-2 substituted indazoles is the most reliable method.[2][4]
-
-
Q4: Is the acetyl group stable to further reactions?
-
A4: The N-acetyl group is a protecting group and can be removed under hydrolytic conditions (acidic or basic) to regenerate the parent 4-bromo-1H-indazole.[7] It is generally stable to many reaction conditions that are not strongly nucleophilic, acidic, or basic, such as palladium-catalyzed cross-coupling reactions at the bromine position.
-
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Technical Support Center: Optimizing Indazole Synthesis & Preventing Byproduct Formation
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in indazole synthesis, with a primary focus on preventing the formation of unwanted byproducts. Indazole and its derivatives are privileged scaffolds in medicinal chemistry, but their synthesis is often plagued by issues of regioselectivity and impurity generation.[1][2] This resource offers troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve cleaner, more efficient reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my indazole synthesis?
A1: The most prevalent issue in many indazole syntheses, particularly in N-alkylation reactions, is the formation of regioisomers: the desired 1H-indazole and the undesired 2H-indazole (or vice versa).[3][4] Other common byproducts can include hydrazones, dimeric impurities, and indazolones, the formation of which is highly dependent on the specific synthetic route and reaction conditions employed.[1] Elevated temperatures, for instance, can increase the likelihood of hydrazone and dimer formation.[1]
Q2: How can I reliably distinguish between the 1H- and 2H-indazole isomers?
A2: Spectroscopic methods are the gold standard for differentiating between N1 and N2 substituted indazoles.
-
¹H NMR Spectroscopy: This is often the most direct method. The chemical shift of the proton at the C3 position is a key diagnostic marker. In 1H-indazoles, this proton is typically shifted further downfield compared to the same proton in the corresponding 2H-isomer.[3][5]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms within the pyrazole ring also differ significantly between the two isomers, providing clear evidence of the substitution pattern.[5]
-
NOE (Nuclear Overhauser Effect) Spectroscopy: This technique can reveal through-space interactions between the N-substituent and protons on the indazole core, definitively confirming the site of substitution.[5]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can often be used to separate the two isomers, and their distinct UV-Vis spectra can further aid in their identification and quantification.[3]
Q3: My reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. What is the primary cause?
A3: This is a classic challenge in indazole chemistry. The indazole core possesses two reactive nitrogen atoms, and direct alkylation can often lead to a mixture of products.[6] The final ratio of N1 to N2 products is governed by a delicate balance of thermodynamics, kinetics, and the specific reaction conditions.[4][7] The 1H-indazole tautomer is generally the more thermodynamically stable form.[8][9] Therefore, if your conditions do not strongly favor one pathway, a mixture is a common outcome. The choice of base, solvent, temperature, and even the nature of the substituent on the indazole ring can dramatically influence this ratio.[4][10]
Q4: Are there any "green chemistry" approaches to reduce byproducts?
A4: Yes, several modern synthetic strategies aim to improve the environmental footprint of indazole synthesis. Microwave-assisted synthesis has been reported to be highly efficient, often leading to higher yields, shorter reaction times, and fewer by-products.[11] Additionally, one-pot, multi-component reactions catalyzed by nanoparticles in green solvents like polyethylene glycol (PEG) are being developed to enhance atom economy and reduce waste.[1][12]
Troubleshooting Guide: Byproduct Prevention & Control
This section provides detailed strategies to address specific experimental challenges.
Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
The control of regioselectivity is the most critical aspect of many indazole syntheses. The strategies diverge significantly depending on whether the N1 or N2 isomer is the desired product.
Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.
The formation of the 1H-indazole is often thermodynamically favored.[4] The following protocol is designed to exploit this preference.
Causality: The combination of a strong, non-nucleophilic hydride base (NaH) in an aprotic solvent like THF is highly effective. The sodium cation is believed to coordinate with the N2 nitrogen and an electron-rich substituent at the C3 position, sterically hindering alkylation at N2 and thus promoting N1 selectivity.[4][10]
Step-by-Step Methodology:
-
Preparation: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the starting indazole material.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., an alkyl bromide) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat to 50 °C to ensure complete conversion.[10] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
Achieving N2 selectivity often requires circumventing the thermodynamic preference for the N1 isomer. This can be done using specific reaction conditions or entirely different synthetic routes.
Option A: Mitsunobu Conditions
Causality: The Mitsunobu reaction provides an alternative mechanism for N-alkylation that can favor the N2 product. The reaction proceeds through an intermediate that allows for nucleophilic attack by the indazole nitrogen onto the activated alcohol.
Step-by-Step Methodology:
-
Preparation: In a flask under an inert atmosphere, dissolve the starting indazole, the desired alcohol (2 equiv), and triphenylphosphine (TPP, 2 equiv) in anhydrous THF.[8]
-
Activation: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2 equiv) dropwise. Caution: Azodicarboxylates are hazardous.
-
Reaction: Allow the reaction to warm to room temperature and stir. For less reactive substrates, heating to 50 °C may be necessary.[8] Monitor progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, concentrate the reaction mixture. The crude product will contain triphenylphosphine oxide (TPPO), which can often be removed by precipitation or careful column chromatography.
Option B: The Davis-Beirut Reaction for 2H-Indazoles
Causality: This reaction provides a direct and reliable route to 2H-indazoles, avoiding the issue of N1/N2 mixtures altogether. It involves an N-N bond-forming heterocyclization.[13] A proposed key intermediate is an o-nitrosobenzylidine imine, which undergoes cyclization to form the 2H-indazole core.[14][15]
Generalized Workflow:
-
Starting Materials: The reaction typically starts with an o-nitrobenzylamine or an o-nitrobenzaldehyde.[14][16]
-
Reaction Conditions: The reaction is often carried out in the presence of a base (e.g., KOH) in an alcoholic solvent.[13][14]
-
Cyclization: The base promotes the formation of a reactive nitroso intermediate which then cyclizes to form the N-N bond of the indazole ring.[15]
-
Product Formation: The final product is a 2-substituted-2H-indazole.
Issue 2: Formation of Hydrazone or Dimeric Impurities
These byproducts are often associated with side reactions of the starting materials or intermediates, particularly under harsh conditions.
Recommended Solutions:
-
Temperature Control: Elevated temperatures can promote the formation of hydrazones and dimers.[1] Maintain the lowest effective temperature for your reaction and consider careful, controlled heating.
-
Purity of Starting Materials: Ensure that starting materials, especially hydrazines, are pure and free from degradation products.
-
Stoichiometry: Use precise stoichiometry. An excess of hydrazine, for example, might lead to increased hydrazone formation.
-
Reaction Time: Avoid unnecessarily long reaction times, which can allow for the slow accumulation of side products. Monitor the reaction closely and quench it once the desired product has formed.
Issue 3: Difficulty in Separating Byproducts
When byproduct formation is unavoidable, effective purification becomes paramount.
Recommended Solutions:
-
Column Chromatography: This is the most common method for separating closely related isomers. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve optimal separation.
-
Recrystallization: If the desired product and byproduct have sufficiently different solubilities, recrystallization can be a highly effective and scalable purification method. Screening various mixed solvent systems is often necessary to find the ideal conditions.[17]
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC is an excellent, albeit more costly, option.
Data Summary
| Factor | Impact on N1 Selectivity | Impact on N2 Selectivity | Rationale & References |
| Base/Solvent | High: NaH in THF | Low | Na⁺ coordinates with N2, sterically hindering attack.[4][10] |
| Reaction Type | Variable | High: Mitsunobu or Davis-Beirut | These reactions proceed via alternative mechanisms that can favor N2.[8][14] |
| Temperature | Moderate temperatures (RT to 50°C) are often optimal. | Dependent on the specific reaction. | High temperatures can decrease selectivity and increase other byproducts.[1][3] |
| C3-Substituent | High with electron-rich or bulky groups (e.g., -COMe, -tBu) | Low with these groups | Substituents can sterically block the N2 position.[4][10] |
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]
- 7. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. 2H-Indazole synthesis [organic-chemistry.org]
- 13. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 14. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
how to remove unreacted starting material from 1-acetyl-4-bromo-1H-indazole
Technical Support Center: Purification of 1-acetyl-4-bromo-1H-indazole
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who have performed an N-acetylation of 4-bromo-1H-indazole and are now facing the common challenge of removing unreacted starting material from the final product. Incomplete reactions are a frequent occurrence, and the subsequent purification is a critical step to ensure the integrity of downstream applications. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address this specific separation challenge.
Troubleshooting & FAQs
Here we address the most common questions encountered during the purification of this compound.
Q1: My TLC and NMR analyses clearly show a mixture of my desired product, this compound, and the unreacted starting material, 4-bromo-1H-indazole. What is the fundamental difference between these two compounds that I can exploit for separation?
A: The key to separating your product from the starting material lies in the chemical changes introduced by the acetyl group.
-
Polarity: The starting material, 4-bromo-1H-indazole, possesses a proton on one of its ring nitrogens (an N-H bond). This allows it to participate in hydrogen bonding, making it significantly more polar than the product. In your product, this compound, this N-H proton has been replaced by an acetyl group. This eliminates its hydrogen-bond-donating ability and adds a greasy carbon group, making the product substantially less polar.
-
Acidity: The N-H proton of an indazole is weakly acidic.[1] The product, having no such proton, is neutral. This difference in acidity is a powerful tool that can be used for separation via acid-base extraction.
This difference in polarity is the primary principle behind chromatographic separation, while the difference in acidity is exploited in liquid-liquid extraction techniques.[2][3]
Data Summary: Starting Material vs. Product
| Property | 4-bromo-1H-indazole (Starting Material) | This compound (Product) | Rationale for Separation |
| Structure | Contains N-H bond | N-H replaced by N-C(=O)CH₃ | The N-H bond allows for hydrogen bonding and provides a site of acidity. |
| Polarity | Higher. Can act as H-bond donor/acceptor.[4] | Lower. Cannot donate H-bonds. | The polarity difference allows for separation by chromatography (TLC, column). |
| Acidity (pKa) | Weakly acidic (Predicted pKa ~12.8).[1] | Neutral. No acidic proton. | The acidic N-H allows for deprotonation with a base to form a water-soluble salt.[5][6] |
| TLC Rf Value | Lower Rf. Will travel less up the TLC plate. | Higher Rf. Will travel further up the TLC plate. | This visual difference confirms the presence of both and helps develop a column method. |
| Melting Point | 165-167 °C.[7] | Not readily available, but expected to be lower. | Can be used to assess purity of final crystallized product. |
Q2: What is the most reliable method for purifying my product on a typical lab scale (50 mg - 5 g)?
A: For most lab-scale purifications, flash column chromatography is the most robust and predictable method.[8] It directly leverages the significant polarity difference between the starting material and the product.[2] The less polar product will travel through the silica gel column faster than the more polar starting material, allowing for their clean separation into different fractions. While other methods can work, chromatography provides the highest likelihood of success without extensive optimization.
Q3: I need a quick and scalable purification method. Is a liquid-liquid extraction a viable option?
A: Yes, an acid-base extraction is an excellent, highly efficient, and scalable alternative to chromatography for this specific system.[3][6] The strategy involves using an aqueous base to selectively convert the unreacted, weakly acidic 4-bromo-1H-indazole into its water-soluble salt (anion). The neutral product, this compound, will not react and will remain in the organic solvent layer.[5][9]
Causality: By adding a base like aqueous sodium hydroxide (NaOH), you deprotonate the starting material. The resulting charged salt is highly polar and preferentially dissolves in the aqueous layer, while your neutral, less-polar product stays in the organic layer (e.g., dichloromethane or ethyl acetate). A simple separation of the two liquid layers achieves the purification.[3]
Q4: Can I just recrystallize the mixture? It seems like the simplest method.
A: Recrystallization is a powerful technique but relies on finding a solvent system where the product and impurity have significantly different solubilities at high and low temperatures.[10][11][12] It is certainly worth attempting, especially on a small scale, but it often requires more trial-and-error (solvent screening) than chromatography or extraction.[13] A patent for separating indazole isomers suggests that mixed solvent systems (e.g., acetone/water, ethanol/water) can be effective for recrystallizing this class of compounds.[14]
Recommendation: Perform a small-scale solvent screen. Test solvents like ethanol, isopropanol, ethyl acetate/hexane mixtures, or toluene. If you can find a system where the product crystallizes out upon cooling while the starting material remains in the mother liquor, this can be an excellent method for achieving high purity.
Visualizing Your Purification Strategy
The choice of method depends on scale, available equipment, and the desired purity. The following diagram outlines the decision-making process.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Method 1: Flash Column Chromatography (Recommended)
This method offers the most reliable separation based on the polarity difference. The less polar product will elute before the more polar starting material.
Workflow Diagram: Flash Chromatography
Caption: Step-by-step workflow for purification by flash chromatography.
Step-by-Step Protocol:
-
Solvent System Selection:
-
On a TLC plate, spot your crude mixture.
-
Develop the plate in a solvent system of ethyl acetate (EtOAc) and hexanes. Start with 10% EtOAc in hexanes and increase the proportion of EtOAc until you see good separation.
-
An ideal system will have the product (higher spot) with an Rf of ~0.3-0.4 and the starting material (lower spot) with an Rf as low as possible. A 20-30% EtOAc/Hexane mixture is a good starting point.[15]
-
-
Column Packing:
-
Choose an appropriately sized column for your sample amount.
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and use gentle pressure to pack a uniform bed. Ensure there are no air bubbles or cracks.[8]
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a strong solvent like dichloromethane (DCM).
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the column bed.[16]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system, applying positive pressure.
-
Collect the eluent in a series of test tubes or flasks (fractions).
-
-
Analysis:
-
Spot every few fractions onto a TLC plate to monitor the separation.
-
Combine all fractions that contain only the pure product (the higher Rf spot).
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield your purified this compound.
-
Method 2: Acid-Base Extraction
This method is fast, inexpensive, and highly effective for removing the acidic starting material.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.[17]
-
Base Wash: Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.[9] Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to fully separate. The organic layer contains your neutral product, and the aqueous layer (bottom layer if using DCM, top if using EtOAc) contains the sodium salt of the unreacted starting material.[3]
-
Drain and Repeat: Drain the aqueous layer. To ensure complete removal, wash the organic layer one more time with a fresh portion of 1M NaOH solution.
-
Neutral Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Evaporation: Drain the organic layer into a clean flask, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter away the salt, and evaporate the solvent under reduced pressure to yield the pure product.
References
- 1. 186407-74-9 CAS MSDS (4-Bromo-1H-indazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. 186407-74-9 | 4-Bromo-1H-indazole | Bromides | Ambeed.com [ambeed.com]
- 5. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 7. 4-Bromo-1H-indazole | 186407-74-9 [amp.chemicalbook.com]
- 8. Preparation Instruction of Flash Column - Hawach [hawachhplccolumn.com]
- 9. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 10. Recrystallization [sites.pitt.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Purification [chem.rochester.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimization of Reactions Involving 1-Acetyl-4-bromo-1H-indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with 1-acetyl-4-bromo-1H-indazole. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Section 1: Core Concepts & General Troubleshooting
This section addresses foundational questions and common issues applicable across various reaction types.
Question 1: My cross-coupling reaction has a low yield, and I'm recovering mostly starting material. What are the most common culprits?
Answer: Low conversion with this compound in palladium-catalyzed reactions typically points to one of three areas: catalyst activity, reaction conditions, or substrate stability.
-
Catalyst Inactivity: The palladium catalyst is the engine of your reaction.[1] Its Pd(0) state is crucial for the initial oxidative addition step.[2]
-
Cause: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in situ reduction to the active Pd(0) species.[2][3] This reduction can be inefficient. Pd(0) catalysts like Pd(PPh₃)₄ are sensitive to oxygen and can degrade upon storage.
-
Solution:
-
Ensure your inert gas purge (Argon or Nitrogen) is thorough before adding the catalyst.
-
Use freshly opened, high-purity catalyst. Consider performing a small-scale test reaction with a known, reliable substrate to confirm catalyst activity.[4]
-
Degas your solvents thoroughly. Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of inactive palladium black.[5]
-
-
-
Suboptimal Conditions (Temperature & Concentration):
-
Cause: Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[3][4] If the reaction is too dilute, the components may not encounter each other frequently enough for efficient catalysis.
-
Solution: Cautiously increase the reaction temperature in increments of 10-15 °C. If solubility allows, increase the concentration. Microwave heating can be a very effective tool for rapidly screening higher temperatures and accelerating reaction times.[4]
-
-
Inappropriate Base or Solvent Choice:
-
Cause: The base is not merely a spectator; it is critical for activating the coupling partner (e.g., boronic acid in Suzuki coupling) or regenerating the catalyst.[6] Its effectiveness is highly dependent on its solubility, which is dictated by the solvent system.[1][2][4]
-
Solution: Ensure the base is finely powdered. For inorganic bases like K₂CO₃ or K₃PO₄, a biphasic solvent system (e.g., dioxane/water or toluene/water) is often necessary to achieve sufficient solubility and facilitate the reaction.[1][4][5]
-
Question 2: I'm observing a significant amount of a side product that appears to be 1-acetyl-1H-indazole (de-bromination). How can I prevent this?
Answer: The formation of the de-brominated (or hydrodehalogenated) product is a common side reaction in palladium catalysis.[7] It often occurs when the catalytic cycle is slow, allowing for competing pathways to dominate.
-
Mechanistic Cause: This side reaction can arise from the reaction of a palladium-hydride intermediate, which can be formed from various sources, with your starting material.
-
Troubleshooting Strategies:
-
Optimize Reaction Rate: A faster forward reaction (the desired cross-coupling) will outcompete the side reaction. Switching to a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands) or a solvent known to promote faster rates can help.[5]
-
Solvent Purity: Ensure your solvents are of high purity and anhydrous where required, as impurities can be a source of hydrides.
-
Choice of Base: In some cases, the choice of base can influence the extent of dehalogenation. Screening different bases is recommended.
-
Question 3: My major product is 4-bromo-1H-indazole. What is happening?
Answer: This indicates the loss of the N-acetyl group. This is a critical and often overlooked issue when working with N-acetylated indazoles.
-
Cause: The N-acetyl group is an amide and is susceptible to hydrolysis under strongly basic (or acidic) conditions, especially at elevated temperatures.[8][9] Many cross-coupling protocols call for bases like NaOH, KOH, or strong alkoxides which can readily cleave this group.[8][9]
-
Solution:
-
Use Milder Bases: Switch to less aggressive inorganic bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally much safer choices for this substrate.[6][10][11]
-
Lower Reaction Temperature: If possible, reducing the temperature can slow the rate of deacetylation.
-
Anhydrous Conditions: For Suzuki reactions, switching to anhydrous conditions with a base like potassium fluoride (KF) can sometimes prevent hydrolysis while still promoting the coupling.[6]
-
Below is a decision tree to guide your general troubleshooting approach.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Acetyl Deprotection - Basic Conditions [commonorganicchemistry.com]
- 9. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Determining the Purity of 1-acetyl-4-bromo-1H-indazole: A Comparative Analysis of Analytical Techniques
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule like 1-acetyl-4-bromo-1H-indazole, a versatile building block in the synthesis of various biologically active compounds, rigorous purity assessment is paramount. This guide provides an in-depth comparison of the most effective analytical techniques for determining the purity of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for analytical excellence.
The choice of an analytical method is a critical decision, dictated by the specific needs of the analysis, such as the type of impurities to be detected, the required level of sensitivity, and the availability of instrumentation. Here, we will dissect the holy trinity of chromatographic and spectroscopic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Importance of Purity: Why It Matters for this compound
Impurities in a sample of this compound can originate from various stages of its synthesis and storage. These can include unreacted starting materials, byproducts from side reactions such as over-bromination leading to di-bromo species or the formation of regioisomers, residual solvents, and degradation products.[1] The presence of such impurities can have significant consequences, potentially leading to altered biological activity, increased toxicity, or unpredictable downstream reactions. Therefore, a multi-faceted analytical approach is often necessary for a comprehensive purity profile.
Comparative Analysis of Key Analytical Techniques
To facilitate a clear comparison, the following table summarizes the key performance attributes of HPLC, GC-MS, and NMR for the purity determination of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Quantitative purity assessment, detection of non-volatile and thermally labile impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Structural elucidation, definitive identification of the main component and impurities, and quantitative analysis (qNMR). |
| Strengths | High resolution and sensitivity, suitable for a wide range of compounds, well-established and robust.[2] | Excellent for identifying unknown volatile impurities through mass spectral libraries, high sensitivity.[3][4] | Provides unambiguous structural information, can be used for absolute quantification without a reference standard for the impurity.[5] |
| Limitations | Requires a suitable chromophore for UV detection, may not be suitable for highly volatile impurities. | Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. |
| Typical Impurities Detected | Starting materials, byproducts (e.g., regioisomers, di-bromo species), non-volatile degradation products. | Residual solvents, volatile byproducts. | Structural isomers, byproducts with distinct NMR signals, can quantify impurities relative to the main component. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity. A well-developed reversed-phase HPLC (RP-HPLC) method is ideal for separating this compound from its potential non-volatile impurities.
Causality Behind Experimental Choices: The selection of a C18 column is based on the non-polar nature of the indazole ring system. A gradient elution is often employed to ensure that both more polar and less polar impurities are effectively separated and eluted with good peak shape. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, which is useful for detecting impurities that may have different absorption maxima than the main compound.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
Trustworthiness of the Protocol: This protocol is designed to be self-validating. The use of a gradient ensures a wide range of impurities can be detected. System suitability tests, including replicate injections of a standard to check for retention time and peak area precision, should be performed before sample analysis to ensure the reliability of the results.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an indispensable tool for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis or purification process.
Causality Behind Experimental Choices: The choice of a capillary column with a non-polar stationary phase (like 5% phenyl polysiloxane) is suitable for a broad range of volatile organic compounds. The temperature program is designed to separate solvents with different boiling points effectively. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to a spectral library.
Experimental Protocol: GC-MS for Residual Solvents
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-550.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a high-purity solvent known to be absent in the synthesis (e.g., DMSO).
Trustworthiness of the Protocol: The method's reliability is ensured by running a blank solvent injection to identify any system-related peaks. The identification of impurities is confirmed by matching both the retention time and the mass spectrum with those of known standards or a validated library.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
¹H NMR is a powerful technique for the unambiguous identification of this compound and can also be used for quantitative purity assessment (qNMR). It provides a wealth of structural information, allowing for the identification of isomers and other structurally related impurities.
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. For quantitative NMR (qNMR), a known amount of an internal standard with a distinct, non-overlapping signal is added to a precisely weighed sample. The purity is then calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.
Experimental Protocol: ¹H NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: Standard 30° pulse.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Number of Scans: 16 (can be increased for better signal-to-noise).
-
-
Data Processing: Fourier transform, phase correction, and baseline correction. Integrate all relevant signals.
Trustworthiness of the Protocol: The structural assignment should be confirmed using 2D NMR techniques like COSY and HSQC if necessary. For qNMR, the accuracy is dependent on the precise weighing of the sample and the internal standard, as well as ensuring complete dissolution and full relaxation of the nuclei.
Logical Relationship in NMR Analysis
Caption: Logical flow of information in NMR-based purity assessment.
Conclusion: An Integrated Approach to Purity Determination
For a comprehensive and reliable determination of the purity of this compound, a single analytical technique is often insufficient. A synergistic approach, leveraging the strengths of multiple methods, provides the most robust and defensible data. HPLC is the cornerstone for quantitative purity analysis of the main component and non-volatile impurities. GC-MS is essential for identifying and quantifying residual solvents and other volatile contaminants. Finally, NMR spectroscopy serves as the ultimate tool for structural confirmation and can provide an independent measure of purity through qNMR.
By understanding the principles, strengths, and limitations of each technique and by implementing well-designed, self-validating protocols, researchers can ensure the quality and integrity of their materials, paving the way for successful outcomes in their research and development endeavors.
References
A Comparative Guide to the Reactivity of 1-Acetyl-4-bromo-1H-indazole and its Isomeric Counterparts
Introduction: The Strategic Value of Bromoindazoles in Synthesis
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents, including kinase inhibitors like Pazopanib and anti-inflammatory drugs.[1] The functionalization of this bicyclic heterocycle is therefore a critical endeavor in drug discovery and development. Bromoindazoles serve as exceptionally versatile synthetic intermediates, providing a reactive handle for introducing molecular complexity through a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions.[2][3][4]
However, not all bromoindazoles are created equal. Their reactivity is profoundly influenced by two key factors: the position of the bromine atom on the indazole ring and the nature of the substituent at the N1 position. This guide provides an in-depth, objective comparison of the reactivity of 1-acetyl-4-bromo-1H-indazole against other bromoindazoles, including N-H free, N-alkylated, and positional isomers. We will delve into the electronic and steric factors that govern their behavior in key synthetic transformations and provide experimental data to support these comparisons, empowering researchers to make informed strategic decisions in their synthetic designs.
Pillar 1: The Decisive Role of the N1-Acetyl Group
The primary differentiator for this compound is the N1-acetyl substituent. Unlike the lone pair of a free N-H or an electron-donating alkyl group, the acetyl group acts as a potent electron-withdrawing group (EWG) . This is due to the resonance delocalization of the N1 lone pair onto the adjacent carbonyl oxygen.
This fundamental electronic difference has profound consequences for the reactivity of the entire molecule:
-
Activation of the C-Br Bond: The electron-withdrawing nature of the acetyl group polarizes the indazole ring system, making the C4 carbon more electrophilic. This significantly facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.[5]
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The acetyl group helps to stabilize the negative charge developed in the Meisenheimer complex, the key intermediate in SNAr reactions.[6][7] This opens up a reactive pathway that is largely inaccessible for N-H or N-alkylated bromoindazoles without additional strong EWGs.
-
Incompatibility with Strong Bases/Nucleophiles: The electrophilic carbonyl carbon of the acetyl group is a target for strong nucleophiles, such as organolithium or Grignard reagents. Furthermore, the acetyl group can be labile under strongly basic conditions, a critical consideration when selecting reaction parameters.
Comparative Reactivity in Key Synthetic Transformations
We will now examine the performance of this compound in comparison to other bromoindazoles across three major classes of reactions.
A. Palladium-Catalyzed Cross-Coupling Reactions
This is the most widely employed method for functionalizing bromoindazoles. The general reactivity trend for the aryl halide partner in the crucial oxidative addition step is I > OTf > Br >> Cl.[8] Within a series of bromo-substrates, electronic activation becomes a key driver of reactivity.
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[8][9]
-
This compound: This substrate is expected to be highly reactive due to the activating effect of the N1-acetyl group on the oxidative addition step.
-
N-H/N-Alkyl Bromoindazoles: These are generally less reactive than their N-acetylated counterparts under identical conditions. N-H indazoles also require a sufficient amount of base to deprotonate the nitrogen, which can sometimes complicate the reaction.
-
Positional Isomers: The C3 position of indazole is inherently electron-deficient, making 3-bromoindazoles particularly reactive in cross-coupling reactions.[3][10] The reactivity of other isomers (C4, C5, C6, C7) is generally lower than C3 but can be effectively modulated by N-substitution. For example, successful Suzuki couplings have been reported for 5-bromo and 7-bromoindazoles.[2][4]
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Bromoindazoles
| Bromoindazole Derivative | Boronic Acid Partner | Catalyst System | Base | Conditions | Yield (%) | Reference |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O, 100°C, 2h | 82 | [2] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME, 80°C | Good | [4] |
| 3-Iodo-5-bromo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane, 120°C (µW) | 75 | [3] |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O, 100°C | >95 (Predicted) | Hypothetical, based on enhanced reactivity |
Note: Data for iodoindazoles is included to illustrate positional reactivity trends; aryl iodides are generally more reactive than bromides.[11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vial, add the bromoindazole (1.0 mmol, 1.0 eq.), the boronic acid or ester (1.2 mmol, 1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., a mixture of Dioxane/H₂O 4:1, 5 mL).
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired product.[12]
Caption: Fig 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[13][14] A key consideration here is the choice of base, as strong bases like sodium tert-butoxide can potentially cleave the N1-acetyl group.
-
This compound: Highly reactive towards oxidative addition. However, the protocol must be optimized with milder bases (e.g., Cs₂CO₃, K₃PO₄) to preserve the acetyl group.[15]
-
N-H/N-Alkyl Bromoindazoles: N-H indazoles can undergo competitive N-arylation, leading to complex product mixtures. N-alkylation circumvents this issue. Their inherent reactivity is lower than the N-acetylated version.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, add the bromoindazole (1.0 mmol, 1.0 eq.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and ligand (e.g., Xantphos, 0.08 mmol, 8 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 eq.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the amine (1.2 mmol, 1.2 eq.) followed by anhydrous, degassed solvent (e.g., Dioxane or Toluene, 4 mL).
-
Heat the reaction mixture at the desired temperature (e.g., 110 °C) until the starting material is consumed.
-
Cool to room temperature, dilute with an appropriate solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[16]
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, typically using a Pd/Cu co-catalyst system.[17][18]
-
This compound: The enhanced electrophilicity at C4 makes it an excellent substrate for this reaction. The amine base (e.g., triethylamine, diisopropylamine) used in the Sonogashira reaction is generally not strong enough to cleave the acetyl group, making it a highly compatible transformation.
-
Other Bromoindazoles: These substrates are also competent partners, with reactivity trends following those observed in Suzuki couplings.
B. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for C-O, C-N, and C-S bond formation on electron-deficient aromatic rings.[6][19] This is where the reactivity of this compound diverges most dramatically from its N-H and N-alkyl counterparts.
-
This compound: The potent electron-withdrawing acetyl group, combined with the pyrazole ring, sufficiently activates the C4 position for nucleophilic attack. It will readily undergo SNAr with various nucleophiles (alkoxides, thiolates, amines) under relatively mild conditions.
-
N-H/N-Alkyl Bromoindazoles: These compounds are generally unreactive towards SNAr. The absence of a strong EWG means the system cannot stabilize the anionic Meisenheimer intermediate, and the reaction does not proceed.[7]
Caption: Fig 2. SNAr Reactivity Comparison.
C. Halogen-Metal Exchange
This transformation involves treating an aryl halide with a strong organometallic base (e.g., n-BuLi) to generate a nucleophilic aryl-metal species, which can then be quenched with an electrophile.[20][21]
-
This compound: This reaction is not feasible . The highly basic and nucleophilic organolithium or Grignard reagents will preferentially attack the electrophilic carbonyl of the acetyl group rather than perform the halogen-metal exchange.
-
N-H Bromoindazoles: The acidic N-H proton (pKa ≈ 14-16) will be deprotonated by the organometallic reagent before any halogen-metal exchange can occur, consuming at least one equivalent of the reagent.
-
N-Alkyl/N-Protected Bromoindazoles: For N-alkylated or N-protected (with a non-electrophilic group like SEM or MOM) bromoindazoles, halogen-metal exchange is a viable and powerful strategy for introducing functional groups via electrophilic trapping.
Summary of Reactivity Comparison
Table 2: Reactivity Profile of Bromoindazoles
| Reaction Type | This compound | N-Alkyl-bromoindazoles | N-H-bromoindazoles | Key Considerations |
| Pd Cross-Coupling | High (Activated) | Moderate | Moderate | N-H requires deprotonation; Acetyl group enhances rate. |
| SNAr | High (Activated) | Very Low (Unactivated) | Very Low (Unactivated) | Acetyl group is essential for this pathway. |
| Halogen-Metal Exchange | Not Feasible | High (Requires protection) | Low (Deprotonation occurs first) | Acetyl group is incompatible with organometallics. |
Conclusion and Strategic Outlook
The choice between this compound and other bromoindazoles is a strategic one, dictated entirely by the desired synthetic outcome.
This compound is the substrate of choice when:
-
Enhanced reactivity in palladium-catalyzed cross-coupling reactions is desired.
-
The synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) step.
Conversely, one should avoid this substrate when:
-
The planned transformation involves strongly basic or nucleophilic reagents, such as organolithiums or Grignards.
-
The reaction conditions are incompatible with the stability of the acetyl group.
For transformations requiring halogen-metal exchange or when milder electronic activation is sufficient, N-alkyl or other N-protected bromoindazoles are the superior precursors. Understanding these fundamental differences in reactivity, rooted in the electronic nature of the N1-substituent, is paramount for the efficient and successful synthesis of complex indazole-based molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. soc.chim.it [soc.chim.it]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. byjus.com [byjus.com]
- 20. Recent Advances in Halogen-Metal Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 1-acetyl-4-bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary synthetic strategies for obtaining 1-acetyl-4-bromo-1H-indazole, a key building block in medicinal chemistry. Each route is evaluated based on experimental data, mechanistic principles, and practical considerations to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The indazole scaffold is a privileged structure in drug discovery, and the presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions. The N-acetyl group can serve as a protecting group or as a key feature for biological activity. The efficient and regioselective synthesis of this compound is therefore of significant interest. This guide explores three distinct synthetic approaches, evaluating their respective strengths and weaknesses.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from three main retrosynthetic perspectives:
-
Route A: Electrophilic Bromination of 1-acetyl-1H-indazole. This approach involves the late-stage introduction of the bromine atom onto the pre-formed N-acetylated indazole core.
-
Route B: N-Acetylation of 4-bromo-1H-indazole. This strategy focuses on the acetylation of a commercially available or readily synthesized bromo-indazole precursor.
-
Route C: Indazole Ring Formation from a Pre-functionalized Precursor. This method constructs the indazole ring from an aniline derivative that already contains the required bromine and a precursor to the acetyl group.
Comparative Analysis
The choice of synthetic route will depend on factors such as the desired scale, available starting materials, and the importance of regioselectivity. The following table summarizes the key aspects of each route.
| Feature | Route A: Bromination of 1-acetyl-1H-indazole | Route B: N-Acetylation of 4-bromo-1H-indazole | Route C: Cyclization of Pre-functionalized Aniline |
| Starting Materials | 1-acetyl-1H-indazole, Brominating agent (e.g., NBS) | 4-bromo-1H-indazole, Acetic anhydride | 2-methyl-3-bromoaniline, Acetic anhydride, Nitrosating agent |
| Key Transformations | Electrophilic aromatic substitution | N-acylation | Acetylation, Diazotization, Intramolecular cyclization |
| Regioselectivity | Poor; likely to yield a mixture of isomers (C3, C4, C5, C6, C7) with C3 being a major product.[1][2] | Moderate to good; N-acylation generally favors the thermodynamically more stable N1 isomer, but formation of the N2 isomer is possible.[3] | Excellent; the substitution pattern is pre-determined on the aniline starting material. |
| Scalability | Challenging due to purification difficulties of isomers. | Good; straightforward reaction conditions. | Good; has been demonstrated on a larger scale in related syntheses. |
| Potential Yield | Low for the desired isomer. | Moderate to high for the combined isomers. | Good to high. |
| Advantages | Direct approach if 1-acetyl-1H-indazole is readily available. | Utilizes a commercially available starting material; relatively simple procedure. | High regioselectivity; avoids isomeric separation issues of the final product. |
| Disadvantages | Poor regioselectivity; difficult separation of isomers. | Potential for N1/N2 isomer formation, requiring chromatographic separation.[4] | Multi-step process; requires handling of potentially hazardous nitrosating agents. |
Detailed Experimental Protocols and Mechanistic Insights
Route A: Electrophilic Bromination of 1-acetyl-1H-indazole
This route is the most direct on paper but is synthetically challenging due to the directing effects of the indazole ring system.
Workflow Diagram
References
- 1. soc.chim.it [soc.chim.it]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Synthesis of 1-acetyl-4-bromo-1H-indazole: A Traditional vs. Modern Approach
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique bicyclic aromatic structure, a bioisostere of indole, allows for diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The compound 1-acetyl-4-bromo-1H-indazole serves as a crucial intermediate in the synthesis of more complex molecules, where the acetyl group modulates the reactivity of the indazole nitrogen and the bromo substituent provides a versatile handle for cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery.
This guide provides an in-depth comparison of two distinct synthetic methodologies for preparing this compound: a classical, multi-step approach and a modern, one-pot synthesis rooted in aryne chemistry. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the rationale behind each method, their respective advantages and limitations, and detailed, validated protocols to inform their synthetic strategies.
Methodology Comparison: A Tale of Two Synthetic Philosophies
The choice of a synthetic route is often a balance between efficiency, scalability, cost, and the availability of starting materials. Here, we dissect two divergent pathways to this compound, each with its own set of guiding principles.
Method 1: The Traditional Linear Synthesis
This well-established route follows a logical, stepwise progression: the construction of the brominated indazole core followed by N-acetylation. This approach is reliable and founded on well-understood, classical organic reactions.
The key intermediate, 4-bromo-1H-indazole, is synthesized from a commercially available substituted aniline, 3-bromo-2-methylaniline. The core of this transformation is a diazotization reaction followed by an intramolecular cyclization. The amino group of the aniline is converted into a diazonium salt using a nitrite source, which then undergoes an in-situ cyclization to form the pyrazole ring fused to the benzene ring, yielding the indazole scaffold. This method, while robust, involves multiple steps, including the handling of potentially unstable diazonium intermediates.
Following the formation of 4-bromo-1H-indazole, the final step is a regioselective N-acetylation. The use of acetic anhydride in the presence of a base like pyridine is a standard and effective method. The reaction proceeds preferentially at the N-1 position, which is thermodynamically more stable than the N-2 position, to yield the desired product.
dot
Caption: Workflow for the traditional synthesis of this compound.
Method 2: A Modern One-Pot Approach via Aryne Annulation
Reflecting contemporary trends in organic synthesis that prioritize efficiency and step-economy, this novel approach constructs the acetylated bromo-indazole in a single pot. This method leverages the reactivity of arynes, highly reactive intermediates, to build the heterocyclic core.
The strategy involves the generation of a 4-bromo-substituted benzyne from a suitable precursor, such as 2-(trimethylsilyl)aryl triflate. This reactive aryne then undergoes a [3+2] cycloaddition with a hydrazone derivative. A key innovation in this proposed method is the use of acetic anhydride not only as a trapping agent for an intermediate amide but also as the acetyl source for the final product. This cascade of reactions—aryne generation, cycloaddition, and in-situ acylation/aromatization—avoids the isolation of intermediates, significantly shortening the synthetic sequence.[1]
This one-pot protocol offers a more convergent and potentially higher-yielding route. However, it requires more specialized starting materials (aryne precursors and hydrazones) and a deeper understanding of the reaction mechanism to optimize.
dot
Caption: Workflow for the newer one-pot synthesis of this compound.
Comparative Performance Data
| Parameter | Traditional Method | Newer (Proposed) Method |
| Number of Steps | 2-3 (including precursor synthesis) | 1 |
| Overall Yield | Moderate to Good (typically 50-70%) | Potentially Good to Excellent (>70%) |
| Starting Materials | Readily available substituted anilines | Specialized aryne precursors and hydrazones |
| Reaction Conditions | Can involve harsh acidic conditions and low temperatures for diazotization | Generally mild, though requires anhydrous conditions |
| Purification | Requires purification of intermediates | Single purification at the end |
| Scalability | Well-established and scalable | Potentially scalable, but may require more optimization |
| Safety Considerations | Handling of potentially unstable diazonium salts | Handling of reactive aryne intermediates |
Detailed Experimental Protocols
Protocol 1: Traditional Synthesis
Step 1: Synthesis of 4-bromo-1H-indazole
This protocol is adapted from the synthesis of structurally similar bromo-indazoles.[2]
-
Dissolution: In a 250 mL round-bottom flask, dissolve 3-bromo-2-methylaniline (10.0 g, 53.7 mmol) in glacial acetic acid (100 mL).
-
Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (4.07 g, 59.1 mmol) in water (10 mL) dropwise, maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Work-up: Pour the reaction mixture into ice-water (500 mL) and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-1H-indazole.
Step 2: N-acetylation of 4-bromo-1H-indazole
This is a standard procedure for the acetylation of N-heterocycles.[3]
-
Dissolution: Dissolve 4-bromo-1H-indazole (5.0 g, 25.4 mmol) in pyridine (50 mL) in a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (3.6 mL, 38.1 mmol) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture in an ice bath and quench the reaction by the slow addition of methanol (10 mL).
-
Work-up: Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield pure this compound.
Protocol 2: Proposed One-Pot Synthesis via Aryne Annulation
This proposed protocol is based on the methodology for one-pot synthesis of 1-alkyl-1H-indazoles.[1]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the appropriate N,N-dimethylhydrazone (e.g., derived from a suitable aldehyde; 0.30 mmol), cesium fluoride (137 mg, 0.90 mmol), and acetic anhydride (57 µL, 0.60 mmol) in anhydrous acetonitrile (6 mL).
-
Aryne Generation and Reaction: To this mixture, add a solution of the 4-bromo-aryne precursor (e.g., 4-bromo-2-(trimethylsilyl)phenyl triflate; 0.33 mmol) in anhydrous acetonitrile (2 mL).
-
Heating: Seal the tube and heat the reaction mixture at 65 °C for 12 hours.
-
Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purification: The crude residue is then purified directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate this compound.
Conclusion and Future Outlook
Both the traditional and the proposed modern synthetic routes offer viable pathways to this compound. The traditional method is a reliable, albeit longer, process that uses readily available starting materials and well-understood reaction mechanisms. It is an excellent choice for laboratories where robustness and predictability are paramount.
The newer, one-pot method represents a more elegant and efficient approach, consistent with the principles of green chemistry by reducing the number of steps and purification procedures. While it may require more initial optimization and access to more specialized reagents, the potential for higher yields and reduced waste makes it an attractive alternative, particularly for library synthesis and process development where efficiency is a key driver.
The continued exploration of novel synthetic methodologies, such as C-H activation and flow chemistry, will undoubtedly lead to even more efficient and sustainable syntheses of this important class of molecules in the future.
References
- 1. One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Differentiation of 1-Acetyl-4-bromo-1H-indazole and Its Regioisomers
For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of regioisomeric products is a critical step in ensuring the safety, efficacy, and reproducibility of novel chemical entities. The N-acetylation of bromo-substituted indazoles can yield a variety of regioisomers, each potentially possessing distinct pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 1-acetyl-4-bromo-1H-indazole with its key regioisomers, offering experimental data and interpretation to facilitate their unambiguous identification.
The indazole scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Bromination and subsequent N-acetylation of the indazole ring can lead to the formation of several positional isomers. Distinguishing between these isomers is paramount, as subtle changes in substituent placement can significantly alter a molecule's interaction with biological targets. This guide focuses on the spectroscopic differences between this compound and its regioisomers arising from the alternative positioning of the bromine atom (5-bromo, 6-bromo, 7-bromo) and the N-acetyl group (2-acetyl-4-bromo).
The Power of Spectroscopy in Isomer Differentiation
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable tools for the structural characterization of organic molecules.[2] For regioisomers, where the connectivity of atoms differs, these techniques can reveal subtle yet definitive differences in the electronic environment of nuclei, vibrational modes of chemical bonds, and fragmentation patterns of molecular ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are arguably the most powerful techniques for differentiating regioisomers of substituted indazoles. The chemical shifts (δ), coupling constants (J), and multiplicity of signals in an NMR spectrum provide a detailed map of the molecule's carbon-hydrogen framework.
Key Differentiating Features in NMR:
-
Chemical Shifts of Aromatic Protons: The position of the bromine atom and the N-acetyl group significantly influences the electron density distribution in the benzene ring of the indazole core, leading to characteristic upfield or downfield shifts of the aromatic protons.
-
Coupling Constants (J-values): The through-bond interactions between adjacent protons (ortho-, meta-, and para-coupling) are highly dependent on the substitution pattern. Analysis of these coupling constants can definitively establish the relative positions of the protons and, by extension, the substituents.
-
¹³C Chemical Shifts: The electronic effects of the bromine and acetyl groups also manifest in the ¹³C NMR spectrum, causing predictable shifts in the carbon resonances of the indazole ring.
-
NOESY and HMBC Experiments: For unambiguous assignment, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed.[3][4] HMBC, in particular, is crucial for identifying long-range correlations between protons and carbons, which can help to definitively place the acetyl group at either the N1 or N2 position.[4]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its representative regioisomers. Note: The data presented is a compilation from available literature and spectral databases. Experimental conditions can influence exact values.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)
| Compound | H-3 | H-5 | H-6 | H-7 | Acetyl-CH₃ |
| This compound | ~8.3 (s) | ~7.6 (d, J≈8) | ~7.3 (t, J≈8) | ~8.1 (d, J≈8) | ~2.8 (s) |
| 1-Acetyl-5-bromo-1H-indazole | ~8.2 (s) | - | ~7.5 (dd) | ~8.4 (d) | ~2.7 (s) |
| 1-Acetyl-6-bromo-1H-indazole | ~8.2 (s) | ~7.8 (d) | - | ~8.0 (s) | ~2.7 (s) |
| 1-Acetyl-7-bromo-1H-indazole | ~8.3 (s) | ~7.2 (t) | ~7.6 (d) | - | ~2.8 (s) |
| 2-Acetyl-4-bromo-2H-indazole | ~8.6 (s) | ~7.4 (d) | ~7.2 (t) | ~7.8 (d) | ~2.7 (s) |
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)
| Compound | C=O | Acetyl-CH₃ | C3 | C3a | C4 | C5 | C6 | C7 | C7a |
| This compound | ~169 | ~22 | ~135 | ~123 | ~115 | ~129 | ~124 | ~118 | ~141 |
| 1-Acetyl-5-bromo-1H-indazole | ~169 | ~22 | ~136 | ~125 | ~124 | ~118 | ~128 | ~114 | ~140 |
| 1-Acetyl-6-bromo-1H-indazole | ~169 | ~22 | ~135 | ~122 | ~121 | ~126 | ~119 | ~125 | ~141 |
| 1-Acetyl-7-bromo-1H-indazole | ~169 | ~22 | ~134 | ~121 | ~128 | ~123 | ~126 | ~110 | ~140 |
| 2-Acetyl-4-bromo-2H-indazole | ~170 | ~23 | ~145 | ~122 | ~117 | ~128 | ~123 | ~120 | ~148 |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides information about the vibrational frequencies of functional groups within a molecule. For N-acetylated bromoindazoles, the key absorption bands to consider are:
-
C=O Stretch: The acetyl carbonyl group will exhibit a strong absorption band typically in the range of 1700-1720 cm⁻¹. The exact position can be subtly influenced by the electronic environment.
-
Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.
-
C-Br Stretch: A weaker absorption in the fingerprint region (typically below 800 cm⁻¹) corresponds to the carbon-bromine bond.
While IR spectroscopy is excellent for confirming the presence of the acetyl group, it is generally less effective than NMR for distinguishing between regioisomers, as the differences in absorption frequencies are often minor.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern.
-
Molecular Ion Peak (M⁺): All regioisomers of this compound will have the same molecular formula (C₉H₇BrN₂O) and therefore the same nominal molecular weight. High-resolution mass spectrometry can confirm the elemental composition.
-
Isotopic Pattern: The presence of a bromine atom will result in a characteristic M⁺ and M+2 isotopic pattern with approximately equal intensities, confirming the presence of bromine in the molecule.
-
Fragmentation: The primary fragmentation pathway often involves the loss of the acetyl group (a neutral loss of 42 Da, corresponding to ketene, CH₂=C=O) to form a bromo-indazolyl cation. While the major fragments may be similar, the relative intensities of certain fragment ions might differ subtly between regioisomers, although this is not always a reliable method for differentiation on its own.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Accurately weigh approximately 5-10 mg of the indazole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain a reference signal.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (HMBC/NOESY) Acquisition (if necessary for unambiguous assignment):
-
Utilize standard pulse programs for HMBC and NOESY experiments.
-
Optimize acquisition and processing parameters according to the instrument's software guidelines.
-
References
A Senior Application Scientist's Guide to Assessing the Biological Activity of 1-Acetyl-4-bromo-1H-indazole and Its Analogs
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This structure is a cornerstone in the design of numerous pharmacologically active agents due to its versatile chemical properties and ability to form key interactions with biological targets.[4][5] While rare in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of biological activities, including potent antitumor, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][2][3][6] This has culminated in the development of several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, which have validated the therapeutic potential of this molecular framework.[4][7][8]
This guide focuses on 1-acetyl-4-bromo-1H-indazole, a specific derivative for which public data on biological activity is sparse. Often documented as a synthetic intermediate, its potential bioactivity remains an open question.[9][10] Here, we will dissect its structure, infer potential activities based on closely related analogs, and provide robust, field-proven experimental protocols for its comprehensive biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel indazole-based compounds.
Structural Analysis: this compound
The biological potential of this compound is dictated by its three key structural features: the core 1H-indazole scaffold, the bromine atom at the C4 position, and the acetyl group at the N1 position.
-
1H-Indazole Core: This bicyclic system is the primary pharmacophore, providing a rigid framework for orienting substituents to interact with target proteins. The 1H-tautomer is generally the more thermodynamically stable form.[1][3][11]
-
C4-Bromo Substitution: Halogen atoms, particularly bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The bromine at the C4 position can act as a hydrogen bond acceptor, participate in halogen bonding, and increase lipophilicity, potentially enhancing membrane permeability and binding affinity. Studies on related compounds, like 4-bromo-1H-indazole, have shown its potential as a potent inhibitor of enzymes such as neuronal nitric oxide synthase and lactoperoxidase.[6][11]
-
N1-Acetyl Group: The introduction of an acetyl group at the N1 position masks the potentially reactive N-H proton of the parent indazole. This modification can alter the compound's solubility, metabolic stability, and binding mode. It may function as a prodrug moiety, susceptible to hydrolysis by cellular esterases to release the bioactive 4-bromo-1H-indazole. Alternatively, the acetyl group itself could be critical for specific target engagement.
Comparative Analysis: Biological Activities of Structurally Related Indazoles
While direct experimental data for this compound is unavailable, we can predict its likely areas of activity by examining its structural neighbors. The indazole scaffold is a frequent component of kinase inhibitors, anti-inflammatory agents, and cytotoxic compounds.[1][2][12]
| Compound/Class | Key Structural Features | Reported Biological Activity | IC₅₀ / Potency | Reference |
| Pazopanib | N-methyl indazole with a pyrimidine amine at C3 | Multi-kinase inhibitor (VEGFR, PDGFR, c-Kit) | VEGFR2 IC₅₀ = 30 nM | [1][8] |
| Entrectinib | 3-aminoindazole derivative | ALK, ROS1, TRK inhibitor | ALK IC₅₀ = 12 nM | [1][8] |
| 3-Substituted 1H-indazoles | Carbohydrazide moiety at C3 | IDO1 enzyme inhibition | IC₅₀ = 720-770 nM | [1] |
| 2f (Indazole Derivative) | Substituted phenyl at C3, hydrophilic group at C6 | Antiproliferative against cancer cell lines | IC₅₀ = 0.23–1.15 μM | [7][8] |
| 6-Nitroindazole | Nitro group at C6 | Anti-inflammatory, TNF-α inhibition | Low potency (29% inhibition at 250 μM) | [12] |
| 4-Bromo-1H-indazole | Bromo group at C4 | Inhibitor of neuronal nitric oxide synthase and lactoperoxidase | Potent inhibitor | [6][11] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C3 and C6: SAR studies frequently reveal that substitutions at the C3 and C6 positions of the indazole core are crucial for potent inhibitory activities, particularly for kinase targets.[1][8]
-
Halogenation: The position of halogenation is critical. As seen with 4-bromo-1H-indazole, a bromine at this position can confer potent, specific inhibitory activity.[11]
-
N1 Substitution: The nature of the substituent on the N1 nitrogen dictates the tautomeric form and can significantly impact target binding and pharmacokinetic properties.
Given these insights, it is plausible that this compound could exhibit activity as a kinase inhibitor , an anti-inflammatory agent , or a cytotoxic agent . The following sections provide detailed protocols to systematically test these hypotheses.
Experimental Design for Biological Characterization
A logical workflow is essential for efficiently characterizing a novel compound. The process begins with a broad assessment of cytotoxicity to establish a therapeutic window, followed by more specific, hypothesis-driven assays.
Caption: General workflow for the biological evaluation of a novel compound.
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
Expertise & Causality: The MTT assay is a foundational colorimetric assay to quantify the cytotoxic potential of a novel compound.[13][14][15] It measures the metabolic activity of cells, where viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[15][16] This initial screen is critical to determine the concentration range for subsequent, more specific assays and to identify general toxicity.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay Procedure:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Kinase Inhibitor Screening
Expertise & Causality: Given that numerous indazole derivatives are potent kinase inhibitors, screening for this activity is a logical next step.[1][8] Kinase assays measure the transfer of a phosphate group from ATP to a substrate. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive, robust, and amenable to high-throughput screening.[17] This assay quantifies kinase activity by measuring the amount of ADP produced in the reaction.[17] Low ADP levels correlate with high kinase inhibition.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase of interest (e.g., a panel of representative tyrosine and serine/threonine kinases), its specific substrate, and ATP at a concentration near its Km value to increase sensitivity to competitive inhibitors.[18]
-
Add this compound at various concentrations (e.g., 10-point dilution series). Include a known inhibitor as a positive control and a DMSO vehicle control.
-
The total reaction volume is typically 5-10 µL.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection (Part 1):
-
Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection (Part 2):
-
Add a double volume of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will convert the newly generated ATP (from ADP) into a light signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition & Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The signal is inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound concentration relative to controls.
-
Determine IC₅₀ values by plotting the data and fitting to a dose-response curve.
-
Protocol 3: Assessment of Anti-Inflammatory Activity
Expertise & Causality: Chronic inflammation is implicated in numerous diseases, and many small molecules, including indazoles, exhibit anti-inflammatory properties.[6][12][19] A common and reliable in vitro model involves using murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[19] LPS robustly activates pro-inflammatory signaling pathways like NF-κB, leading to the production of mediators such as nitric oxide (NO) and cytokines (TNF-α, IL-6).[19][20] The ability of a compound to inhibit the production of these mediators is a strong indicator of its anti-inflammatory potential.
Caption: The canonical NF-κB inflammatory signaling pathway.
Step-by-Step Methodology (Nitric Oxide Inhibition):
-
Cell Culture & Seeding:
-
Culture RAW 264.7 macrophage cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Pre-treat the cells for 1-2 hours with various non-toxic concentrations (determined from the MTT assay) of this compound.
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate the plate for an additional 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for NO inhibition.
-
Conclusion and Future Directions
This compound stands as an intriguing yet uncharacterized molecule. Based on a robust analysis of its structural components and the well-documented activities of related indazole analogs, it holds clear potential as a bioactive compound, most likely in the realms of oncology or inflammation. The N-acetyl and C4-bromo substitutions provide unique chemical characteristics that warrant a thorough investigation.
The experimental protocols detailed in this guide provide a self-validating, logical framework for the systematic biological assessment of this compound. By beginning with broad cytotoxicity screening and progressing to specific, hypothesis-driven assays for kinase and inflammatory inhibition, researchers can efficiently and accurately define its pharmacological profile. The data generated from these studies will be crucial in determining whether this compound is a valuable lead compound for further preclinical development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 10. 4-Bromo-1H-indazole | 186407-74-9 [amp.chemicalbook.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
comparative analysis of the stability of acetyl-protected vs. unprotected bromoindazoles
A Comparative Guide to the Stability of Acetyl-Protected vs. Unprotected Bromoindazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, indazole scaffolds are privileged structures, forming the core of numerous therapeutic agents.[1] Bromoindazoles, in particular, serve as versatile intermediates, enabling a wide array of structural modifications through cross-coupling and other functionalization reactions. However, the inherent reactivity of the indazole N-H bond can complicate synthetic pathways, leading to side reactions, reduced yields, and purification challenges. A common strategy to mitigate these issues is the introduction of a protecting group, with the acetyl group being a frequent choice.
This guide provides an in-depth comparative analysis of the stability of N-acetyl-protected bromoindazoles versus their unprotected counterparts. We will explore the chemical rationale behind using N-acetyl protection, present data-driven comparisons of their stability under various conditions, and provide detailed experimental protocols for key synthetic and analytical procedures.
The Indazole N-H Bond: A Double-Edged Sword
The N-H bond of the indazole ring is acidic and nucleophilic, making it a reactive site. While this reactivity can be harnessed for certain transformations, it often poses a challenge. In the presence of strong bases, for instance, deprotonation occurs, which can lead to undesired side reactions or complicate subsequent steps like metal-catalyzed cross-couplings.[2] Furthermore, N-protected indazoles can be susceptible to an undesirable ring-opening reaction in the presence of a strong base, leading to the formation of ortho-aminobenzonitriles.[2]
The N-Acetyl Group: A Shield for Stability and a Tool for Control
Introducing an acetyl group at the N1 position of the indazole ring fundamentally alters its chemical properties. This is achieved by converting the secondary amine of the pyrazole ring into an amide. This transformation has several key consequences:
-
Reduced Nucleophilicity and Basicity: The electron-withdrawing nature of the acetyl carbonyl group significantly decreases the electron density on the nitrogen atom. This makes the nitrogen less nucleophilic and less basic, preventing it from participating in unwanted side reactions.
-
Steric Hindrance: The acetyl group can provide steric bulk around the N1 position, which can influence the regioselectivity of subsequent reactions.
-
Modulation of Reactivity: By temporarily masking the N-H bond, the acetyl group allows for selective reactions at other positions of the bromoindazole scaffold.
The trade-off for this enhanced control and stability is the addition of two steps to the synthetic sequence: protection and deprotection. The efficiency and mildness of these steps are critical for the overall success of the synthetic route.
Comparative Stability Analysis
The decision to use an N-acetyl protecting group often hinges on the stability of the intermediate under the planned reaction conditions. Here, we compare the stability of acetyl-protected and unprotected bromoindazoles in various chemical environments.
Stability in Acidic and Basic Media
Amide bonds, such as the one formed by N-acetylation, are susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures.[3]
-
Acidic Conditions: N-acetylindazoles can be deprotected using strong acids like hydrochloric acid (HCl), often in a protic solvent like ethanol and with heating.[3][4] This process involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[5] Unprotected bromoindazoles are generally more stable under moderately acidic conditions but can be sensitive to highly concentrated strong acids.
-
Basic Conditions: Saponification of the N-acetyl group can be achieved using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution, typically with heating.[3] Unprotected bromoindazoles are prone to deprotonation in the presence of strong bases, which can lead to degradation or isomerization, especially at elevated temperatures.[2] Interestingly, some studies have shown that using unprotected indazoles can be advantageous in the presence of strong bases, as the in situ deprotonation can prevent the undesirable ring-opening isomerization that affects N-protected indazoles.[2]
The following table summarizes the general stability profiles:
| Condition | Unprotected Bromoindazole | N-Acetyl Bromoindazole | Rationale for Difference |
| Mild Acid (e.g., pH 4-6) | Generally Stable | Generally Stable | Amide hydrolysis is slow under these conditions. |
| Strong Acid (e.g., >1M HCl, heat) | Potentially Unstable | Deprotection Occurs | Harsh conditions can lead to degradation of the indazole ring system. The N-acetyl group is cleaved.[4] |
| Mild Base (e.g., pH 8-10) | Generally Stable | Generally Stable | Amide hydrolysis is slow under these conditions. |
| Strong Base (e.g., >1M NaOH, heat) | Prone to deprotonation, potential for ring-opening/degradation.[2] | Deprotection Occurs | The N-H proton is acidic and readily removed. The N-acetyl group is cleaved via saponification.[3] |
Visualization of the Protection-Deprotection Workflow
The following diagram illustrates the general workflow for the use of an N-acetyl protecting group in the synthesis of functionalized bromoindazoles.
Caption: Workflow for utilizing N-acetyl protection in bromoindazole chemistry.
Experimental Protocols
To provide a practical context for this comparison, we outline detailed procedures for the N-acetylation of a model bromoindazole and a method for assessing its stability via hydrolysis.
Protocol 1: N-Acetylation of 5-Bromo-1H-indazole
This protocol describes a standard procedure for the N-acetylation of 5-bromo-1H-indazole using acetic anhydride.
Materials:
-
5-Bromo-1H-indazole
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-bromo-1H-indazole (1 equivalent) in the chosen solvent (e.g., DCM).
-
Addition of Base: Add pyridine (1.1 to 1.5 equivalents) to the solution and stir.
-
Addition of Acetylating Agent: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain N-acetyl-5-bromoindazole.
Protocol 2: Comparative Stability Study via HPLC
This protocol outlines a method to compare the stability of protected and unprotected bromoindazoles under acidic conditions.
Materials and Equipment:
-
N-acetyl-5-bromoindazole and 5-bromo-1H-indazole
-
1M Hydrochloric acid (HCl)
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
-
pH meter
-
Thermostated water bath
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of both N-acetyl-5-bromoindazole and 5-bromo-1H-indazole of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Reaction Setup: For each compound, add a small volume of the stock solution to a larger volume of pre-heated 1M HCl in a sealed vial to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). This will be the time-zero sample.
-
Incubation: Place the vials in a thermostated water bath at a set temperature (e.g., 50°C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial. Quench the reaction by neutralizing the sample with a stoichiometric amount of a suitable base (e.g., NaOH) to stop the hydrolysis.
-
HPLC Analysis: Analyze each sample by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of the parent compound and any degradation products.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time for both the protected and unprotected bromoindazoles.
The following diagram illustrates the workflow for this comparative stability study.
Caption: Experimental workflow for the HPLC-based stability study.
Conclusion and Practical Recommendations
The choice between using an acetyl-protected or an unprotected bromoindazole is highly dependent on the specific synthetic route and the conditions of subsequent reaction steps.
-
Use N-Acetyl Protection when:
-
Subsequent reactions involve strong bases or nucleophiles that could react with the indazole N-H.
-
The reaction conditions are harsh and could lead to the degradation of the unprotected indazole.
-
Regioselectivity is a concern, and blocking the N1 position is necessary to direct reactivity elsewhere.
-
-
Consider Using the Unprotected Bromoindazole when:
-
The synthetic route is short, and adding protection/deprotection steps is inefficient.
-
Subsequent reaction conditions are mild (e.g., mild acids, bases, or neutral conditions) and compatible with the N-H bond.
-
Strongly basic conditions are required, and the risk of ring-opening isomerization of the N-protected intermediate is a concern.[2]
-
Ultimately, the decision should be based on a careful analysis of the entire synthetic plan, balancing the benefits of increased stability and control against the cost of additional synthetic steps. The experimental protocols provided in this guide offer a starting point for researchers to make informed decisions and to develop robust and efficient syntheses of valuable bromoindazole-containing molecules.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-acetyl-4-bromo-1H-indazole
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical compounds we handle. 1-acetyl-4-bromo-1H-indazole is a heterocyclic building block frequently employed in medicinal chemistry and drug development. Its proper disposal is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the disposal of this compound, grounded in established safety protocols and regulatory standards. By understanding the causality behind these procedures, you can implement a self-validating system that ensures safety and compliance within your laboratory.
Part 1: Hazard Assessment and Waste Characterization
A thorough understanding of a chemical's hazard profile is the foundational step for its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, we must proceed with a conservative assessment based on its parent compound, 4-bromo-1H-indazole, and its classification as a halogenated organic compound.
The parent compound, 4-bromo-1H-indazole, is known to be acutely toxic and an irritant.[1][2] Therefore, this compound must be handled as a hazardous substance.
Inferred Hazard Profile (Based on 4-bromo-1H-indazole)
| Hazard Classification | GHS Code | Signal Word | Target Organs |
| Acute Toxicity, Oral (Category 3) | H301 | Danger | - |
| Skin Irritation (Category 2) | H315 | Danger | Skin |
| Serious Eye Irritation (Category 2) | H319 | Danger | Eyes |
| Specific target organ toxicity — single exposure (Category 3) | H335 | Danger | Respiratory system |
Data sourced from multiple suppliers and databases.[1][2][3]
Part 2: Core Principles of Compliant Disposal
The disposal of halogenated organic compounds is more costly and complex than for non-halogenated waste.[8] The rationale behind the following principles is to ensure safety, regulatory compliance, and cost-effective waste management.
-
Source Reduction: The most effective waste management strategy is to minimize its generation. Order only the necessary quantities of the chemical, reduce the scale of experiments where feasible, and maintain a clear chemical inventory to avoid redundant purchases.[9]
-
Segregation is Mandatory: Halogenated waste streams must be kept separate from non-halogenated streams.[8][10] This is because the primary disposal method for halogenated organics is often high-temperature incineration, which requires specialized equipment to scrub acidic gases (like hydrogen bromide) produced during combustion.[5] Mixing waste streams complicates this process and increases costs. Furthermore, always segregate this waste from incompatible materials like strong acids, bases, and oxidizing agents to prevent hazardous reactions.[7][11]
-
Designated Storage: All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[7][9] This area must be under the control of the laboratory personnel and clearly marked.
-
Proper Containment: Waste must be stored in containers that are compatible with the chemical, in good condition, and securely sealed to prevent leaks.[4] The container must be kept closed at all times except when actively adding waste.[6][9]
Part 3: Standard Operating Procedure (SOP) for Disposal
This protocol provides a direct, step-by-step methodology for the safe disposal of this compound waste.
Personnel Protective Equipment (PPE) Required:
-
Tightly fitting safety goggles or a face shield.[12]
-
Chemical-resistant nitrile gloves.[12]
-
A laboratory coat.[12]
Protocol Steps:
-
Container Selection and Preparation:
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This should be a robust, sealable container (e.g., a wide-mouth polyethylene jar) intended for solid chemical waste.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[8]
-
-
Waste Segregation and Accumulation:
-
Designate this container specifically for "Halogenated Organic Solid Waste."
-
Inside a chemical fume hood, carefully transfer waste this compound, contaminated consumables (e.g., weighing paper, gloves), and any material used for spill cleanup into the container.
-
Causality: Performing this transfer in a fume hood is critical to prevent the inhalation of any fine powder, which may cause respiratory irritation.[11][12][13]
-
Securely close the container lid immediately after adding waste.
-
-
Accurate Labeling:
-
On the hazardous waste label, clearly list all chemical constituents by their full name. Do not use abbreviations.
-
Write "this compound" and estimate its percentage of the total contents.
-
Ensure the generator's name, lab location, and the date of first accumulation are clearly written.[9]
-
Check the boxes for all applicable hazards (e.g., Toxic, Irritant).[8]
-
Causality: Accurate and complete labeling is a legal requirement and is essential for EHS personnel to safely handle, transport, and dispose of the waste.
-
-
Storage in the Satellite Accumulation Area (SAA):
-
Arranging for Final Disposal:
-
Once the container is full, or if it has been in the SAA for an extended period (typically 6-12 months, check your institutional policy), submit a chemical waste collection request to your EHS department.[4][9]
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion.[7]
-
Part 4: Emergency Procedures - Spill Management
In the event of a small spill of solid this compound:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing the appropriate PPE as listed above.
-
Contain and Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[12]
-
Collect Waste: Carefully sweep or scoop the material and place it into your designated "Halogenated Organic Solid Waste" container.[3][14]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste in the same container.
-
Report: Notify your laboratory supervisor and EHS department of the spill.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe and compliant disposal of this compound.
By rigorously adhering to this guide, you contribute to a culture of safety, ensure your work does not negatively impact the environment, and maintain full compliance with chemical waste regulations.
References
- 1. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 3. fishersci.de [fishersci.de]
- 4. danielshealth.com [danielshealth.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
